Biotin-PEG2-alkyne
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-prop-2-ynoxyethoxy)ethyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-2-8-23-10-11-24-9-7-18-15(21)6-4-3-5-14-16-13(12-25-14)19-17(22)20-16/h1,13-14,16H,3-12H2,(H,18,21)(H2,19,20,22)/t13-,14-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSLFWQVOZSLGY-DZKIICNBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-PEG2-alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to Biotin-PEG2-alkyne, a key reagent in bioconjugation and molecular biology.
Core Properties and Specifications
This compound is a chemical compound that incorporates a biotin moiety, a short polyethylene glycol (PEG) spacer, and a terminal alkyne group. This structure makes it an invaluable tool for the biotinylation of molecules containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".
The key quantitative data for this compound are summarized in the table below:
| Property | Value | References |
| Molecular Formula | C17H27N3O4S | [1][2][3][4] |
| Molecular Weight | 369.48 g/mol | [1][2][3][4] |
| CAS Number | 2227450-68-0 | [1][2][3][4] |
| Purity | >95% | [2][4] |
| Appearance | White powder | [4] |
| Solubility | Soluble in water, DMSO, DMF, DCM | [4][5] |
Signaling Pathways and Logical Relationships
The primary utility of this compound lies in its ability to covalently link to azide-modified molecules. The biotin group serves as a high-affinity tag for detection, purification, or immobilization using streptavidin or avidin. The PEG spacer enhances water solubility and reduces steric hindrance between the biotin and the target molecule.[2][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
Solubility Profile of Biotin-PEG2-alkyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG2-alkyne, a bifunctional linker commonly utilized in bioconjugation, drug delivery, and diagnostic applications. Understanding the solubility of this reagent in various solvents is critical for its effective use in experimental design, ensuring homogenous reaction conditions and reliable results. This document outlines qualitative and quantitative solubility data, presents a general experimental protocol for solubility determination, and provides visual workflows to aid in laboratory practice.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For this compound, the presence of a hydrophilic polyethylene glycol (PEG) linker generally enhances its aqueous solubility compared to non-PEGylated biotin derivatives.[1][2][3] The principle of "like dissolves like" is a key predictor of solubility; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.
Qualitative Solubility of this compound
This compound is generally soluble in a range of common laboratory solvents. The hydrophilic PEG2 linker contributes to its solubility in aqueous solutions, while the overall structure allows for dissolution in several organic solvents.
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | Water | DMSO | DMF | DCM | Methanol (MeOH) | Acetonitrile |
| This compound | Soluble[1][4] | Soluble[1][4] | Soluble[1][4] | Soluble[1][4] | --- | --- |
| Biotin-PEG2-amine | Soluble[5] | Soluble[5] | Soluble[5] | --- | --- | --- |
| Biotin-PEG2-azide | --- | Soluble[6] | Soluble[6] | Soluble[6] | Soluble[6] | --- |
| Biotin-PEG4-alkyne | Soluble (implied by PEG linker)[7] | Soluble[8][9] | Soluble[8][9] | Soluble[8] | Soluble[9] | Soluble[8] |
Note: "---" indicates that no specific data was found in the searched literature.
Quantitative Solubility Data
Quantitative solubility data for this compound is less commonly published in comprehensive, comparative formats. The following table summarizes the available quantitative data. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of both the solute and the solvent. The use of freshly opened, anhydrous solvents is recommended, particularly for hygroscopic solvents like DMSO, as water content can significantly impact solubility.[10][11] For compounds where precipitation is observed, gentle heating and/or sonication can aid in dissolution.[10]
Table 2: Quantitative Solubility of this compound and Related Compounds
| Compound | Solvent | Concentration | Notes |
| This compound | DMSO | 100 mg/mL (270.65 mM) | Ultrasonic treatment may be needed.[11] |
| Biotin alkyne (unspecified PEG length) | DMSO | 250 mg/mL (888.51 mM) | Ultrasonic treatment may be needed.[10] |
Experimental Protocol for Determining Equilibrium Solubility
The following is a generalized experimental protocol for determining the equilibrium solubility of this compound using the shake-flask method, a reliable technique for sparingly soluble compounds.[12][13] This method involves creating a saturated solution and then quantifying the dissolved solute.
Materials:
-
This compound
-
Selected solvents (e.g., Water, DMSO, DMF, Ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be visible to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them on an orbital shaker. Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC with UV detection. A standard calibration curve of known concentrations should be prepared to ensure accurate quantification.
-
Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.
Below is a diagram illustrating the workflow for this experimental protocol.
Caption: Workflow for determining equilibrium solubility.
Kinetic vs. Thermodynamic Solubility
It is important to distinguish between kinetic and thermodynamic solubility, as different experimental methods measure these distinct properties.
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured when the dissolved and undissolved solute are in equilibrium. The shake-flask method described above is a common way to determine thermodynamic solubility.
-
Kinetic Solubility: This is the concentration at which a compound precipitates out of a solution when added from a concentrated stock (e.g., in DMSO) into an aqueous buffer. This method is often used in high-throughput screening as it is faster, but it may overestimate the true thermodynamic solubility.
The relationship and general workflow for these two types of solubility measurements are depicted below.
Caption: Thermodynamic vs. Kinetic solubility concepts.
This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is always recommended to experimentally determine the solubility in the specific solvent and conditions that will be used.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Biotin-PEG2-NH2 | CAS:138529-46-1 | Biopharma PEG [biochempeg.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. yh-bio.info [yh-bio.info]
- 5. Biotin-PEG2-amine, 138529-46-1 | BroadPharm [broadpharm.com]
- 6. Biotin-PEG2-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. Biotin-PEG4-alkyne, 1458576-00-5 | BroadPharm [broadpharm.com]
- 8. Biotin-PEG4-alkyne - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Biotin-PEG2-alkyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Biotin-PEG2-alkyne, a valuable heterobifunctional linker used in bioconjugation, drug delivery, and diagnostic applications. The document outlines a common synthetic pathway, detailed experimental protocols, purification strategies, and methods for characterization.
Introduction
This compound is a chemical modification reagent that incorporates a biotin moiety for affinity-based applications, a two-unit polyethylene glycol (PEG) spacer, and a terminal alkyne group for click chemistry reactions. The biotin group exhibits a strong and specific interaction with avidin and streptavidin, making it an excellent tool for the purification, detection, and immobilization of biomolecules. The hydrophilic PEG linker enhances water solubility, reduces aggregation, and minimizes steric hindrance. The terminal alkyne allows for covalent conjugation to azide-containing molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.
Synthesis of this compound
The most common and efficient method for synthesizing this compound is through the acylation of an amine-terminated PEG-alkyne with an activated biotin derivative, typically Biotin-N-hydroxysuccinimide (Biotin-NHS). This reaction forms a stable amide bond.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the primary amine of Alkyne-PEG2-amine on the activated carbonyl carbon of Biotin-NHS, leading to the formation of this compound and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Unveiling Biotin-PEG2-alkyne: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide detailing the physical and chemical properties of Biotin-PEG2-alkyne is now available for researchers, scientists, and drug development professionals. This in-depth resource provides a thorough examination of the compound's characteristics, experimental protocols for its application, and its role in advanced biological research, including affinity-based applications and the development of Proteolysis Targeting Chimeras (PROTACs).
This compound is a valuable chemical tool in bioconjugation, a process that joins two molecules to form a single hybrid. This guide offers a granular look at its molecular structure, solubility, and stability, providing the foundational knowledge necessary for its effective use in the laboratory.
Core Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below, offering a clear comparison of its essential characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₇N₃O₄S | [1] |
| Molecular Weight | 369.48 g/mol | [1] |
| Appearance | White to off-white or light yellow solid/powder | [2] |
| Purity | Typically >95% or >96% | [1][3] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [2] |
| Storage Conditions | Store at -20°C in the dark for long-term stability (up to 24 months). Can be transported at room temperature for up to 3 weeks. Solutions should be stored at -80°C for up to 6 months or -20°C for 1 month. | [2] |
| Stability | Stable for at least one year in unopened containers when stored at room temperature. | [4] |
Experimental Protocols: A Guide to Application
This guide provides detailed methodologies for the key experiments involving this compound, with a primary focus on its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Protocol for Biotinylating Azide-Modified Proteins using CuAAC
This protocol outlines the steps for labeling an azide-containing protein with this compound.
Materials:
-
Azide-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF for dissolving this compound
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of the copper ligand in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with a 5-10 fold molar excess of this compound.
-
Add the reaction buffer to the desired final volume.
-
-
Initiation of Click Reaction:
-
Add the catalyst components to the protein-alkyne mixture in the following order, vortexing gently after each addition:
-
Copper ligand
-
CuSO₄
-
Sodium Ascorbate
-
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess reagents and byproducts to purify the biotinylated protein. This can be achieved through methods such as dialysis, size-exclusion chromatography, or by using spin desalting columns.[5]
-
Visualizing Workflows and Pathways
To further elucidate the practical applications of this compound, this guide includes detailed diagrams generated using the DOT language. These visualizations provide clear, step-by-step representations of experimental workflows.
This diagram illustrates the initial labeling of an azide-modified protein with this compound through a copper-catalyzed click reaction, followed by the purification of the resulting biotinylated protein.
Application in Pull-Down Assays
This compound is instrumental in pull-down assays, a technique used to identify protein-protein interactions. The biotin tag serves as a high-affinity handle for capturing the biotinylated "bait" protein and any interacting "prey" proteins using streptavidin-coated beads.
This diagram outlines the key steps of a pull-down assay, from incubating the biotinylated bait protein with a cell lysate to the final analysis of the captured protein complex.
Role in PROTAC Development
This compound also serves as a crucial linker in the synthesis of PROTACs.[6][7] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The alkyne group on this compound allows for its conjugation to an azide-modified molecule, forming part of the PROTAC structure.
This diagram illustrates the fundamental principle of PROTAC technology, where a linker molecule facilitates the interaction between a target protein and an E3 ubiquitin ligase, ultimately leading to the degradation of the target protein.
This technical guide serves as an essential resource for researchers looking to leverage the capabilities of this compound in their work. By providing a combination of fundamental data, detailed protocols, and clear visual aids, it aims to facilitate the successful application of this versatile chemical tool in the advancement of biological and pharmaceutical research.
References
- 1. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Biotin alkyne | PEG PROTAC Linker | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
The Cornerstone of Click Chemistry: An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a paramount achievement in the field of bioorthogonal chemistry, fundamentally transforming the landscape of drug discovery, materials science, and bioconjugation.[1][2][3][4] This reaction, a cornerstone of "click chemistry," offers a highly efficient, reliable, and selective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[4][][6] Its widespread adoption by researchers, scientists, and drug development professionals is a testament to its remarkable features, including exceptionally high yields, mild reaction conditions, and tolerance of a wide array of functional groups.[7][8]
This technical guide provides a comprehensive overview of the CuAAC reaction, delving into its core mechanism, offering detailed experimental protocols, and presenting quantitative data to aid in its practical application.
Mechanistic Underpinnings: The Catalytic Cycle
The uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[7] The introduction of a copper(I) catalyst dramatically alters the reaction landscape, leading to a staggering rate acceleration of 10⁷ to 10⁸ and proceeding with exquisite regioselectivity to exclusively yield the 1,4-isomer.[7][9] The active catalytic species is the copper(I) ion, which can be generated in situ from copper(II) salts (e.g., CuSO₄·5H₂O) using a reducing agent such as sodium ascorbate.[7][10]
The catalytic cycle of the CuAAC reaction is generally understood to proceed through the following key steps:
-
Formation of Copper-Acetylide: The cycle initiates with the coordination of the copper(I) catalyst to the terminal alkyne, followed by deprotonation to form a copper(I)-acetylide intermediate.[][6] This step is facilitated in aqueous media.[7]
-
Coordination of the Azide: The organic azide then coordinates to the copper center of the copper-acetylide complex.
-
Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing intermediate.[]
-
Ring Contraction and Protonation: This intermediate undergoes rearrangement and protonation to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst, which can then enter a new catalytic cycle.[]
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
The Crucial Role of Ligands
While the CuAAC reaction can proceed without ligands, their inclusion often significantly enhances the reaction rate and stabilizes the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state.[11][12] This is particularly important in biological systems where low reactant concentrations are common and the presence of oxidizing species can be problematic.[11][13] A variety of ligands have been developed, with tris(triazolylmethyl)amine derivatives being prominent.
Commonly Used Ligands:
-
Tris(benzyltriazolylmethyl)amine (TBTA): One of the most widely used water-insoluble ligands.[14]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble ligand that obviates the need for organic co-solvents.[14][15]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A newer generation water-soluble ligand that accelerates reaction rates and reduces cytotoxicity.[14]
Quantitative Data Summary
The efficiency of the CuAAC reaction is influenced by several factors including the choice of catalyst, ligand, solvent, and temperature. The following tables summarize quantitative data from various studies.
Table 1: Representative Reaction Conditions and Yields for CuAAC
| Alkyne Substrate | Azide Substrate | Copper Source | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuI (5 mol%) | None | D-Sorbitol/Urea/NH₄Cl | 85 | 5 | 93 | [16] |
| Phenylacetylene | Benzyl Azide | CuSO₄/Sodium Ascorbate | None | D-Sorbitol/Urea/NH₄Cl | 85 | 5 | 84 | [16] |
| Phenylacetylene | Benzyl Azide | CuI (1 mol%) | None | Choline Chloride/Glycerol | RT | 14 | 97 | [16] |
| Propargyl alcohol | Coumarin azide | CuSO₄ (33 µM) | Peptide Ligand | H₂O:DMSO (95:5) | RT | Variable | Max Conversion | [11] |
| Phenylacetylene | Sodium Azide | Fe/Cu nanocatalyst | None | Water | 60 | - | 95 | [15] |
| 1-Pentyne | Sodium Azide | Fe/Cu nanocatalyst | None | Water | 60 | - | 92 | [15] |
| Propargyl alcohol | Sodium Azide | Fe/Cu nanocatalyst | None | Water | 60 | - | 94 | [15] |
Table 2: Effect of Ligands on CuAAC Reaction
| Ligand | Copper Source | Substrates | Key Observation | Reference |
| TBTA | CuI | Alkyne-modified DNA + Azide-label | Overcomes DNA damage by copper ions, enabling efficient labeling. | [8] |
| THPTA | CuSO₄ | Propiolamides + Coumarin azide | Accelerates reaction, with tertiary propiolamide reaching >90% conversion in 1h. | [17] |
| Peptide Ligands | CuSO₄ | Propargyl alcohol + Coumarin azide | Ligand:copper ratio affects reaction rate. | [11] |
Detailed Experimental Protocols
The following are generalized protocols for performing CuAAC reactions. Optimization for specific substrates may be required.
Protocol 1: General Procedure for Solution-Phase CuAAC
This protocol is suitable for the synthesis of small molecule 1,4-disubstituted 1,2,3-triazoles.[15]
Materials:
-
Alkyne (1.0 equiv)
-
Azide (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O, THF/H₂O, DMF, DMSO)
Procedure:
-
Dissolve the alkyne and azide in the chosen solvent in a reaction vessel.
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.
-
Stir the reaction at room temperature or with gentle heating. The reaction is typically complete within 1-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by adding water and extracting with an organic solvent. The organic layers are then combined, dried, and concentrated.
-
The crude product can be purified by flash column chromatography.
Protocol 2: Bioconjugation using CuAAC
This protocol is adapted for labeling biomolecules such as proteins or nucleic acids.[13][15]
Materials:
-
Alkyne- or azide-tagged biomolecule in a suitable buffer (e.g., PBS)
-
Azide- or alkyne-functionalized probe (2-10 fold molar excess)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 100 mM THPTA in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-tagged biomolecule solution with the azide-functionalized probe.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.[15]
-
Add the catalyst premix to the reaction tube containing the biomolecule and probe.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing.[15]
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
The labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.[15]
Caption: A typical experimental workflow for a CuAAC bioconjugation reaction.
Applications in Drug Development
The CuAAC reaction has become an indispensable tool in drug discovery and development.[1][2][18] Its reliability and orthogonality allow for the rapid synthesis of large compound libraries for high-throughput screening.[1] Furthermore, the resulting 1,2,3-triazole core is not merely a linker but can act as a stable, non-hydrolyzable amide bond mimic, often imparting favorable pharmacokinetic properties to drug candidates.[2] Key applications include lead discovery, lead optimization, and the synthesis of complex drug conjugates and targeted delivery systems.[1][2][4]
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition has firmly established itself as a premier ligation strategy in chemical and biological sciences. Its robust nature, high efficiency, and exceptional selectivity provide researchers with a powerful tool for molecular construction. A thorough understanding of its mechanism and the factors influencing its outcome, as detailed in this guide, is crucial for its successful implementation in the laboratory and its continued contribution to advancements in drug development and beyond.
References
- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioclone.net [bioclone.net]
- 4. echemi.com [echemi.com]
- 6. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with Biotin-PEG2-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG2-alkyne is a valuable chemical probe for the biotinylation of proteins through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This bioorthogonal labeling strategy allows for the specific and efficient attachment of a biotin tag to proteins that have been metabolically, enzymatically, or chemically modified to contain an azide group. The polyethylene glycol (PEG) spacer enhances the solubility of the reagent and reduces steric hindrance, facilitating the interaction between biotin and its binding partners, such as streptavidin or neutravidin.
These application notes provide a detailed protocol for labeling azide-modified proteins with this compound, followed by their enrichment and detection. The primary application highlighted is its use in Biorthogonal Noncanonical Amino Acid Tagging (BONCAT), a powerful technique to identify and quantify newly synthesized proteins within a complex proteome.
Principle of the Method
The labeling strategy involves two key steps. First, a non-canonical amino acid containing an azide group, such as L-azidohomoalanine (AHA), is introduced into cells or organisms and is incorporated into newly synthesized proteins in place of methionine. Subsequently, the azide-functionalized proteins are selectively reacted with this compound via the CuAAC click reaction. The resulting biotinylated proteins can then be enriched using streptavidin- or neutravidin-conjugated beads for downstream analysis, such as mass spectrometry-based proteomics or Western blotting.
Data Presentation
The efficiency of protein labeling, enrichment, and subsequent identification can be influenced by several factors, including the choice of biotin-alkyne reagent. Recent studies have compared the performance of different biotin-alkyne tags, particularly cleavable versus non-cleavable linkers.
| Parameter | Cleavable Biotin-Alkyne (e.g., DADPS-alkyne) | Non-Cleavable this compound | Method of Determination | Reference |
| Identified Peptides | Significantly higher number of identified peptides.[1] | Lower number of identified peptides compared to cleavable tags. | Mass Spectrometry (LC-MS/MS) | [1] |
| Quantified Peptides | More than double the number of quantified peptides compared to non-cleavable tags.[2] | Lower number of quantified peptides. | Tandem Mass Tag (TMT) based Quantitative Mass Spectrometry | [2] |
| Protein Recovery | Elution under mild acidic conditions (e.g., 5% formic acid).[1] | Requires harsh elution conditions (e.g., 80% acetonitrile, 0.2% TFA).[1] | Elution from Neutravidin beads | [1] |
| Labeling Efficiency | High | High | Western Blot with streptavidin-HRP, Fluorescent Biotin Quantitation Kits.[3][4] | [3][4] |
| Stoichiometry | Can be determined using analytical methods.[5] | Can be determined using analytical methods.[5] | HPLC-based quantification of a spacer arm derivative.[5] | [5] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with L-Azidohomoalanine (AHA) in Cell Culture
-
Cell Culture Preparation: Plate mammalian cells to achieve 70-80% confluency on the day of the experiment.
-
Methionine Depletion (Optional but Recommended):
-
Aspirate the complete growth medium.
-
Wash the cells once with pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Incubate the cells in methionine-free DMEM for 30-60 minutes at 37°C and 5% CO2 to deplete endogenous methionine pools.
-
-
AHA Labeling:
-
Prepare a stock solution of L-Azidohomoalanine (AHA) in sterile water or DMSO.
-
Replace the methionine-free medium with fresh methionine-free medium supplemented with AHA at a final concentration of 25-50 µM.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours) at 37°C and 5% CO2. The incubation time will depend on the protein synthesis rates of the cell line and the experimental goals.
-
-
Cell Lysis:
-
After the labeling period, wash the cells twice with ice-cold DPBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Click Chemistry Reaction for this compound Labeling
-
Reagent Preparation (Prepare fresh):
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in sterile water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 50 mM stock solution in sterile water. THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in sterile water. Sodium ascorbate is the reducing agent that converts Cu(II) to the active Cu(I) catalyst.
-
-
Click Reaction Assembly:
-
In a microcentrifuge tube, add the following components in the specified order:
-
Azide-labeled protein lysate (e.g., 1 mg of total protein in a volume of ~500 µL).
-
This compound (to a final concentration of 100 µM).
-
THPTA (to a final concentration of 1 mM).
-
Copper(II) Sulfate (to a final concentration of 1 mM).
-
Sodium Ascorbate (to a final concentration of 2 mM).
-
-
Vortex the reaction mixture gently to mix.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
-
-
Protein Precipitation (to remove excess reagents):
-
Precipitate the protein by adding four volumes of ice-cold acetone and incubating at -20°C for at least 2 hours (or overnight).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant.
-
Wash the protein pellet once with ice-cold methanol.
-
Air-dry the pellet for 5-10 minutes.
-
Protocol 3: Enrichment of Biotinylated Proteins using Streptavidin/Neutravidin Beads
-
Bead Preparation:
-
Resuspend the streptavidin or neutravidin agarose beads in the slurry.
-
Transfer the required amount of bead slurry to a new microcentrifuge tube.
-
Wash the beads three times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20).
-
-
Protein Resuspension and Binding:
-
Resuspend the dried protein pellet from the click reaction in a buffer compatible with bead binding (e.g., PBS containing 1% SDS, then dilute with PBS to reduce the SDS concentration to 0.1%).
-
Add the resuspended biotinylated protein lysate to the washed beads.
-
Incubate for 1-2 hours at room temperature (or overnight at 4°C) with gentle rotation to allow for binding.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g for 2 minutes).
-
Remove the supernatant (this contains the unbound proteins).
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended:
-
Wash 1: 2x with PBS + 0.5% SDS
-
Wash 2: 2x with PBS + 1 M NaCl
-
Wash 3: 3x with PBS
-
-
-
Elution:
-
For Mass Spectrometry (On-bead digestion):
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin (or another protease) and incubate overnight at 37°C.
-
The resulting peptides can be collected from the supernatant for LC-MS/MS analysis. Note that the biotinylated peptides will remain bound to the beads.
-
-
For Western Blotting (Denaturing Elution):
-
Add 2x Laemmli sample buffer containing a high concentration of free biotin (e.g., 50 mM) to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted biotinylated proteins.
-
-
Mandatory Visualizations
Caption: Workflow for this compound labeling and analysis.
Caption: The CuAAC "Click Chemistry" reaction pathway.
References
- 1. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotinylated peptides/proteins. I. Determination of stoichiometry of derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Surface Protein Labeling using Biotin-PEG2-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cell surface proteins, or the surfaceome, is critical for understanding a vast array of biological processes, including cell signaling, adhesion, and transport. Furthermore, cell surface proteins represent a major class of therapeutic drug targets. A powerful method for elucidating the composition and dynamics of the surfaceome is the targeted labeling and subsequent enrichment of these proteins. Biotin-PEG2-alkyne is a versatile chemical probe designed for this purpose, enabling the covalent tagging of cell surface proteins for their subsequent detection, purification, and identification.
This reagent is particularly effective when used in conjunction with metabolic labeling strategies. In this approach, cells are cultured with unnatural sugar analogs containing an azide group. These azido-sugars are incorporated into the glycan structures of cell surface glycoproteins through the cell's natural biosynthetic pathways. The azide group serves as a bioorthogonal handle, which can be specifically reacted with the alkyne group of this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This highly specific and efficient reaction ensures that only the azide-modified proteins on the cell surface are biotinylated.
The inclusion of a short polyethylene glycol (PEG2) linker in the this compound structure serves two key purposes. Firstly, it enhances the water solubility of the molecule, facilitating its use in aqueous biological systems. Secondly, the PEG linker provides a spacer arm that reduces steric hindrance, allowing for more efficient binding of the biotin tag to streptavidin in downstream applications such as affinity purification and detection.
Principle of the Method
The overall workflow involves a two-step process:
-
Metabolic Labeling: Live cells are incubated with a peracetylated azido-sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz). The acetyl groups enhance cell permeability. Once inside the cell, cellular esterases remove the acetyl groups, and the azido-sugar is metabolized and incorporated into the glycans of cell surface proteins.
-
Click Chemistry Reaction: The azide-labeled cell surface is then treated with this compound in the presence of a copper(I) catalyst. The alkyne group on the biotin probe rapidly and specifically reacts with the azide groups on the cell surface glycoproteins, forming a stable triazole linkage and effectively tagging the proteins with biotin.
Following biotinylation, the labeled proteins can be detected in situ, or the cells can be lysed for the enrichment of biotinylated proteins using streptavidin-conjugated beads. The enriched proteins can then be identified and quantified using various proteomic techniques, such as mass spectrometry, or analyzed by western blotting.
Data Presentation
The following table summarizes representative quantitative data that can be obtained using a metabolic labeling and click chemistry-based approach for cell surface protein enrichment, similar to the method described herein. The data is adapted from the 'surface-spanning protein enrichment with click sugars' (SUSPECS) method, which utilizes a similar workflow for the analysis of the neuronal surface glycoproteome.[1]
| Parameter | Result | Source |
| Number of Transmembrane Glycoproteins Identified | Nearly 700 | [1] |
| Fold-change in abundance of BACE1 substrates upon inhibition | Up to 7-fold increase | [1] |
| Selectivity | Selective labeling of cell surface proteins confirmed by immunofluorescence-based confocal microscopy | [1] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with Azido-Sugars
This protocol describes the metabolic incorporation of an azido-sugar into the glycans of cell surface proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels and grow them to the desired confluency (typically 70-80%).
-
Preparation of Azido-Sugar Stock Solution: Prepare a stock solution of Ac4ManNAz in sterile DMSO. The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid toxicity.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete culture medium to achieve the desired final concentration (e.g., 25-50 µM).
-
Incubation: Incubate the cells with the Ac4ManNAz-containing medium for 48-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Washing: After the incubation period, gently aspirate the medium and wash the cells three times with ice-cold PBS to remove any unincorporated azido-sugar. The cells are now ready for the click chemistry reaction.
Protocol 2: Biotinylation of Azide-Labeled Cell Surface Proteins using this compound and Click Chemistry
This protocol details the copper(I)-catalyzed click reaction to label the azide-modified cell surface proteins with this compound.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium Ascorbate
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail:
-
Prepare stock solutions of this compound, CuSO4, THPTA, and Sodium Ascorbate in PBS.
-
Important: Prepare the Sodium Ascorbate solution fresh just before use.
-
To prepare the click reaction cocktail, first mix the CuSO4 and THPTA solutions. Then, add the this compound. Finally, immediately before adding to the cells, add the fresh Sodium Ascorbate solution.
-
A typical final concentration for the click reaction components is:
-
This compound: 50-100 µM
-
CuSO4: 100-200 µM
-
THPTA: 500-1000 µM
-
Sodium Ascorbate: 1-2 mM
-
-
-
Labeling Reaction:
-
Add the freshly prepared click reaction cocktail to the washed, azide-labeled cells.
-
Incubate the cells for 30-60 minutes at room temperature or 4°C, protected from light. Incubation at 4°C can help to minimize endocytosis of labeled proteins.
-
-
Washing:
-
Aspirate the click reaction cocktail and wash the cells three to five times with ice-cold PBS to remove unreacted reagents.
-
-
Downstream Processing: The biotinylated cells can now be used for various downstream applications, such as cell imaging, or lysed for protein extraction and enrichment.
Protocol 3: Enrichment of Biotinylated Cell Surface Proteins using Streptavidin Affinity Chromatography
This protocol describes the enrichment of biotinylated proteins from cell lysates using streptavidin-conjugated beads.
Materials:
-
Biotinylated cells (from Protocol 2)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer containing biotin or a high concentration of SDS)
Procedure:
-
Cell Lysis:
-
Add ice-cold lysis buffer to the biotinylated cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the solubilized proteins.
-
-
Binding to Streptavidin Beads:
-
Equilibrate the streptavidin beads by washing them with lysis buffer.
-
Add the cell lysate to the equilibrated streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.
-
Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
-
Elution:
-
To elute the bound proteins, resuspend the beads in elution buffer.
-
For analysis by SDS-PAGE and western blotting, a common elution buffer is 2x SDS-PAGE sample buffer containing a reducing agent, followed by heating at 95-100°C for 5-10 minutes.
-
For mass spectrometry analysis, various elution strategies can be employed, including on-bead digestion or elution with buffers containing high concentrations of biotin.
-
Protocol 4: Detection of Biotinylated Proteins by Western Blot
This protocol outlines the detection of enriched biotinylated proteins using streptavidin-HRP.
Materials:
-
Eluted protein sample (from Protocol 3)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Chemiluminescent HRP substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding of the detection reagent.
-
-
Streptavidin-HRP Incubation:
-
Incubate the membrane with a diluted solution of Streptavidin-HRP in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound Streptavidin-HRP.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Mandatory Visualizations
Caption: Experimental workflow for cell surface protein labeling.
Caption: Metabolic incorporation and click chemistry labeling.
References
Revolutionizing Proteomics: Biotin-PEG2-alkyne for High-Efficiency Pull-Down Assays
Introduction
In the dynamic fields of proteomics and drug development, the identification and characterization of protein interactions are paramount to understanding cellular functions and disease mechanisms. Pull-down assays are a cornerstone technique for isolating and identifying binding partners of a protein of interest. The advent of bioorthogonal chemistry has introduced powerful tools to enhance the specificity and efficiency of these assays. Among these, Biotin-PEG2-alkyne has emerged as a versatile and highly effective reagent for the enrichment of target proteins and their interacting partners. This application note provides a comprehensive overview and detailed protocols for utilizing this compound in pull-down assays, tailored for researchers, scientists, and drug development professionals.
This compound is a chemical probe that combines three key functional moieties: a biotin group for high-affinity binding to streptavidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group for covalent ligation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[1][2] This modular design allows for the efficient and specific labeling of target molecules, enabling their subsequent capture and purification.
Principle of the Assay
The workflow of a pull-down assay using this compound typically involves three main stages:
-
Introduction of an Azide Handle: The target protein or molecule of interest is metabolically, enzymatically, or chemically modified to incorporate an azide group. This can be achieved, for example, by using non-canonical amino acid analogs like azidohomoalanine (AHA) during protein synthesis.
-
Click Chemistry Reaction: The azide-modified target molecule is then covalently linked to this compound through a highly efficient and specific CuAAC reaction.[3]
-
Affinity Purification: The resulting biotinylated molecule is captured using streptavidin-coated beads, allowing for the isolation and enrichment of the target and its binding partners. The strong and specific interaction between biotin and streptavidin ensures high purification efficiency.
Advantages of this compound in Pull-Down Assays
-
High Specificity and Efficiency: The bioorthogonal nature of the click chemistry reaction ensures that the biotin tag is attached only to the azide-modified target, minimizing off-target labeling.[3]
-
Versatility: This method can be applied to a wide range of biological molecules, including proteins, glycans, and nucleic acids, in various sample types from cell lysates to living organisms.
-
Improved Solubility and Accessibility: The hydrophilic PEG2 linker enhances the aqueous solubility of the probe and reduces steric hindrance, facilitating efficient binding of the biotin tag to streptavidin.[2]
-
Compatibility with Mass Spectrometry: The enriched proteins can be readily identified and quantified using mass spectrometry-based proteomics, providing valuable insights into protein interaction networks.
Quantitative Data on Enrichment Efficiency
The choice of biotin-alkyne probe can significantly impact the outcome of a pull-down experiment. Recent studies have provided quantitative comparisons of different cleavable and non-cleavable biotin tags, highlighting the performance of various linkers in chemoproteomic workflows.
| Probe Type | Workflow | Number of Identified Peptides | Number of Identified Proteins | Reference |
| DADPS-biotin-azide (Acid-cleavable) | Protein "Click", Peptide "Capture" | ~4500 | ~1500 | [4] |
| PC-biotin-azide (Photocleavable) | Protein "Click", Peptide "Capture" | ~2000 | ~800 | [4] |
| SS-biotin-azide (Reduction-cleavable) | Protein "Click", Peptide "Capture" | ~1500 | ~600 | [4] |
| DADPS-biotin-alkyne (Acid-cleavable) | BONCAT DidBiT | >2x more than uncleavable | >1.5x more than uncleavable | [5][6] |
| Uncleavable Biotin-PEG-alkyne | BONCAT DidBiT | Baseline | Baseline | [5][6] |
DADPS: Dialkoxydiphenylsilane; PC: Photocleavable; SS: Disulfide; BONCAT: Bioorthogonal non-canonical amino acid tagging; DidBiT: Direct Detection of Biotin-containing Tags. The data presented is an approximation derived from the referenced studies for comparative purposes.
The data indicates that cleavable linkers, particularly the acid-cleavable DADPS linker, can significantly improve the identification yield in peptide-centric chemoproteomics workflows.[4][5][6] The ability to release the captured peptides from the biotin tag prior to mass spectrometry analysis enhances their detection.
Experimental Protocols
This section provides detailed methodologies for performing a pull-down assay using this compound. The protocol is divided into three main parts: metabolic labeling of proteins with an azide analog, click chemistry reaction, and affinity purification.
Part 1: Metabolic Labeling of Proteins with Azidohomoalanine (AHA)
This protocol is for labeling newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-Azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
Protocol:
-
Culture mammalian cells to the desired confluency (typically 70-80%).
-
Aspirate the complete culture medium and wash the cells once with pre-warmed PBS.
-
Remove the PBS and add methionine-free medium to the cells. Incubate for 1 hour to deplete endogenous methionine.
-
Prepare a stock solution of AHA in sterile water or PBS.
-
Add AHA to the methionine-free medium to a final concentration of 25-50 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins.
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the azide-labeled proteome. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Part 2: Click Chemistry Reaction with this compound
Materials:
-
Azide-labeled protein lysate from Part 1
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand
-
DMSO
Protocol:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
1 mg of azide-labeled protein lysate
-
This compound (final concentration 50-100 µM, from a 10 mM stock in DMSO)
-
TCEP or Sodium Ascorbate (final concentration 1 mM, from a freshly prepared 50 mM stock in water)
-
TBTA (final concentration 100 µM, from a 1.7 mM stock in DMSO/t-butanol)
-
Copper(II) sulfate (final concentration 1 mM, from a 50 mM stock in water)
-
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours with gentle rotation.
-
(Optional) Precipitate the proteins to remove excess click chemistry reagents. Add four volumes of ice-cold acetone and incubate at -20°C for at least 1 hour. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins. Carefully discard the supernatant and resuspend the protein pellet in a buffer compatible with the subsequent affinity purification step (e.g., PBS with 1% SDS).
Part 3: Affinity Purification using Streptavidin Beads
Materials:
-
Biotinylated protein sample from Part 2
-
Streptavidin-coated magnetic beads or agarose resin
-
Wash Buffer 1 (e.g., PBS with 1% SDS)
-
Wash Buffer 2 (e.g., PBS with 0.1% SDS)
-
Wash Buffer 3 (e.g., PBS)
-
Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5, or for cleavable linkers, the appropriate cleavage solution)
Protocol:
-
Bead Preparation:
-
Resuspend the streptavidin beads by vortexing.
-
Transfer the required amount of bead slurry to a new tube.
-
Wash the beads three times with Wash Buffer 1. For each wash, add the buffer, gently mix, and then pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose beads) and discard the supernatant.
-
-
Binding:
-
Add the biotinylated protein sample to the washed streptavidin beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins to the beads.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
-
Three washes with Wash Buffer 1.
-
Two washes with Wash Buffer 2.
-
Two washes with Wash Buffer 3.
-
-
-
Elution:
-
After the final wash, remove the supernatant completely.
-
Add the Elution Buffer to the beads.
-
Incubate at 95°C for 5-10 minutes to elute the bound proteins.
-
Pellet the beads and carefully collect the supernatant containing the enriched proteins.
-
The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for pull-down assay using this compound.
Signaling Pathway Analogy: The "Click" and "Pull" Mechanism
Caption: The "Click" and "Pull" mechanism of this compound pull-down.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Proteomics: Applications of Biotin-PEG2-Alkyne in Advanced Research
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The field of proteomics is undergoing a significant transformation with the widespread adoption of Biotin-PEG2-alkyne, a versatile chemical probe that enables the precise labeling, enrichment, and identification of proteins in complex biological systems. This powerful tool, in conjunction with bioorthogonal click chemistry, is providing researchers, scientists, and drug development professionals with unprecedented insights into cellular processes, disease mechanisms, and potential therapeutic targets.
This compound's core functionality lies in its unique structure: a biotin moiety for high-affinity capture with streptavidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group for covalent ligation to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This modularity has led to its successful implementation in a variety of cutting-edge proteomic workflows.
Key Applications in Proteomics:
-
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT): This technique allows for the selective labeling and analysis of newly synthesized proteins. Cells are cultured with an amino acid analog containing an azide group, such as azidohomoalanine (AHA), which is incorporated into nascent polypeptide chains. Following cell lysis, this compound is "clicked" onto the azide-modified proteins, enabling their enrichment and subsequent identification by mass spectrometry. This provides a dynamic snapshot of the proteome's response to various stimuli or disease states.
-
Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomic strategy for the functional interrogation of enzymes within complex proteomes.[1] This method utilizes active site-directed chemical probes that contain a reactive group to covalently label a specific class of enzymes and a reporter tag. By using a probe with an azide handle, this compound can be used to attach the biotin affinity tag, facilitating the enrichment and identification of active enzymes. This approach is invaluable for inhibitor screening and drug discovery.
-
Post-Translational Modification (PTM) Analysis: Many cellular processes are regulated by the dynamic addition and removal of PTMs. By employing metabolic labeling strategies with azide-modified substrates for specific PTMs (e.g., glycosylation, phosphorylation), this compound can be used to enrich and identify proteins with these modifications, shedding light on their roles in signaling pathways and disease.
The use of this compound, particularly in combination with advanced mass spectrometry techniques, has significantly improved the depth and sensitivity of proteomic analyses. The development of cleavable linkers within the biotin probe has further enhanced these workflows by allowing for the mild elution of captured proteins or peptides, reducing background and improving the quality of mass spectrometry data.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various proteomic studies utilizing biotin-alkyne probes for protein enrichment and identification.
Table 1: Comparison of Protein/Peptide Identifications in BONCAT Experiments
| Biotin-Alkyne Type | Enrichment Strategy | Number of Identified Proteins | Number of Identified Peptides | Reference |
| Uncleavable Biotin-Alkyne | Peptide-level (DidBIT) | ~1,500 | ~3,000 | [2] |
| Acid-Cleavable (DADPS) Biotin-Alkyne | Peptide-level (DidBIT) | >2,250 | >6,000 | [2] |
| Biotin-Diazo-Alkyne | Protein-level | 229 (O-GlcNAc modified) | Not specified | [3] |
| Biotin-DIBO-Alkyne | Protein-level | 188 (O-GlcNAc modified) | Not specified | [3] |
Table 2: Protein Identification in Activity-Based Protein Profiling (ABPP)
| Probe Type | Enrichment Method | Number of Identified Proteins | Application | Reference |
| Azido-HNE + Biotin-Alkyne | Streptavidin Beads | Dose-dependent increase | HNE-adducted proteins | [4] |
| Alkyne-HNE + Biotin-Azide | Streptavidin Beads | Dose-dependent increase | HNE-adducted proteins | [4] |
| GlcNAlk + Azido-azo-biotin | Streptavidin Beads | 374 | Glycoprotein capture | [3] |
Experimental Protocols
Protocol 1: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Profiling Newly Synthesized Proteins
This protocol details the steps for metabolic labeling of cells with an azide-containing amino acid, followed by click chemistry with this compound, enrichment of labeled proteins, and preparation for mass spectrometry analysis.
Materials:
-
Mammalian cells of interest
-
DMEM without L-methionine
-
L-azidohomoalanine (AHA)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer with excess biotin)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Deplete endogenous methionine by incubating cells in methionine-free DMEM for 1 hour.
-
Replace the medium with methionine-free DMEM supplemented with AHA (typically 25-50 µM) and incubate for the desired labeling period (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the following click chemistry reagents to the final concentrations:
-
This compound (100 µM)
-
TCEP (1 mM)
-
TBTA (100 µM)
-
CuSO4 (1 mM)
-
-
Vortex the mixture and incubate at room temperature for 1 hour with gentle rotation.
-
-
Enrichment of Biotinylated Proteins:
-
Pre-wash streptavidin-agarose beads with lysis buffer.
-
Add the pre-washed beads to the reaction mixture and incubate overnight at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with:
-
Lysis buffer containing 1% SDS
-
8 M urea in 100 mM Tris-HCl, pH 8.5
-
PBS
-
-
-
On-Bead Digestion for Mass Spectrometry:
-
Resuspend the beads in 100 mM ammonium bicarbonate.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip and prepare for LC-MS/MS analysis.
-
Protocol 2: Activity-Based Protein Profiling (ABPP) using a Clickable Probe
This protocol outlines the general workflow for labeling active enzymes with an azide-functionalized activity-based probe, followed by biotinylation using this compound and subsequent enrichment.
Materials:
-
Protein lysate (from cells or tissues)
-
Azide-functionalized activity-based probe (specific to the enzyme class of interest)
-
This compound
-
Click chemistry reagents (as in Protocol 1)
-
Streptavidin-agarose beads
-
Wash and elution buffers (as in Protocol 1)
-
Reagents for on-bead digestion (as in Protocol 1)
Procedure:
-
Probe Labeling of Proteome:
-
Adjust the protein concentration of the lysate to 1-2 mg/mL.
-
Add the azide-functionalized ABPP to the lysate at a final concentration optimized for the specific probe (typically 1-10 µM).
-
Incubate for 30-60 minutes at room temperature to allow for covalent modification of active enzymes.
-
-
Click Chemistry Reaction:
-
Perform the click chemistry reaction as described in Protocol 1, Step 3, to attach this compound to the probe-labeled proteins.
-
-
Enrichment and Digestion:
-
Proceed with the enrichment of biotinylated proteins using streptavidin-agarose beads as described in Protocol 1, Step 4.
-
Perform on-bead digestion to generate peptides for mass spectrometry analysis as detailed in Protocol 1, Step 5.
-
Visualizations
References
- 1. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immobilizing Biomolecules with Biotin-PEG2-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of biomolecules onto solid supports is a cornerstone of numerous biotechnological applications, including diagnostics, proteomics, and drug discovery. A precise and stable attachment of proteins, peptides, or nucleic acids is critical for the development of reliable assays and high-throughput screening platforms. Biotin-PEG2-alkyne is a versatile heterobifunctional linker that facilitates the covalent immobilization of biomolecules through a two-step process: a highly efficient and bioorthogonal "click" reaction followed by the high-affinity biotin-streptavidin interaction.
This reagent features a terminal alkyne group for covalent conjugation to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The biotin moiety serves as a powerful affinity tag for subsequent immobilization onto streptavidin-coated surfaces. The polyethylene glycol (PEG) spacer enhances aqueous solubility and provides a flexible linker to minimize steric hindrance, thereby preserving the biological activity of the immobilized molecule.
These application notes provide detailed protocols for the biotinylation of biomolecules using this compound and their subsequent immobilization, along with quantitative data to guide experimental design and interpretation.
Principle of Immobilization
The immobilization strategy leverages two highly specific and robust interactions. First, the biomolecule of interest must be functionalized with an azide group. This can be achieved through various chemical modification strategies or by metabolic incorporation of azide-bearing unnatural amino acids or sugars. The azide-modified biomolecule is then covalently conjugated to this compound through the CuAAC reaction. This reaction is highly specific, efficient, and proceeds under mild, aqueous conditions, making it suitable for a wide range of biomolecules.[1][2][3]
Following the click reaction, the resulting biotinylated biomolecule is purified and then immobilized onto a streptavidin-coated surface. The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range, ensuring a highly stable and essentially irreversible immobilization.[4][5][6]
Experimental Workflows
The overall experimental workflow for immobilizing a biomolecule using this compound can be visualized as a two-stage process: the initial bioconjugation followed by surface immobilization.
Quantitative Data Presentation
The efficiency of both the click chemistry conjugation and the subsequent surface immobilization are critical for reproducible and quantitative downstream applications. The following tables summarize key quantitative parameters.
Table 1: Comparative Efficiency of Click Chemistry Reactions for Protein Identification.
| Click Chemistry Method | Biotinylated Probe | Number of Identified Proteins | Reference |
| CuAAC | Biotin-Diazo-Alkyne | 229 | [7] |
| SPAAC (Copper-Free) | Biotin-DIBO-Alkyne | 188 | [7] |
This data, from a study on O-GlcNAcylated proteins, suggests that the copper-catalyzed approach (CuAAC), which is used with this compound, can lead to a higher number of identified proteins compared to a strain-promoted copper-free click chemistry approach (SPAAC), indicating a potentially higher labeling efficiency.[7]
Table 2: Surface Density of Immobilized Streptavidin.
| Surface | Immobilization Method | Streptavidin Surface Density (ng/cm²) | Reference |
| Polymer with Aldehyde Groups | Covalent linkage via imine bond | 0 - 235 (gradient) | [8] |
| Supported Lipid Bilayer | Biotin-lipid interaction | ~2 pmol/cm² (low biotin density) to ~3.7 pmol/cm² (saturating biotin) | [9] |
This table provides examples of achievable streptavidin surface densities on different substrates. The density of immobilized streptavidin will directly influence the binding capacity for biotinylated biomolecules.
Experimental Protocols
Protocol 1: Biotinylation of Azide-Modified Biomolecules via CuAAC
This protocol describes the general procedure for conjugating this compound to an azide-modified protein. The reaction conditions may require optimization for specific biomolecules.
Materials:
-
Azide-modified biomolecule (e.g., protein, peptide, or nucleic acid)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., dialysis cassette, size-exclusion chromatography column)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-modified biomolecule in PBS to a final concentration of 1-5 mg/mL.
-
Add this compound to the biomolecule solution to achieve a 10- to 50-fold molar excess over the biomolecule.
-
Add the copper-chelating ligand (THPTA or TBTA) to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 0.5 mM.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add sodium ascorbate to the reaction mixture to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) species.
-
Vortex the mixture gently.
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of Cu(I), although the use of a ligand like THPTA can help protect the catalyst.[2][10]
-
-
Purification:
-
Remove excess reagents and byproducts by dialysis against PBS, or using a size-exclusion chromatography (SEC) column appropriate for the size of the biomolecule.
-
Protocol 2: Immobilization of Biotinylated Biomolecules on a Streptavidin-Coated Surface
This protocol outlines the procedure for immobilizing the biotinylated biomolecule onto a streptavidin-coated solid support (e.g., microplate, biosensor chip, or beads).
Materials:
-
Biotinylated biomolecule (from Protocol 1)
-
Streptavidin-coated surface (e.g., 96-well plate, SPR sensor chip)
-
Phosphate-buffered saline with 0.05% Tween-20 (PBST) for washing
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Surface Preparation:
-
Wash the streptavidin-coated surface three times with PBST to remove any preservatives.
-
(Optional) Block the surface with a blocking buffer for 1 hour at room temperature to minimize non-specific binding. Wash three times with PBST after blocking.
-
-
Immobilization:
-
Dilute the purified biotinylated biomolecule in PBS to the desired concentration (typically in the low µg/mL to ng/mL range, which should be optimized for the specific application).
-
Add the diluted biotinylated biomolecule solution to the streptavidin-coated surface.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Remove the solution containing the unbound biotinylated biomolecule.
-
Wash the surface three to five times with PBST to remove any non-specifically bound molecules.
-
-
Final Preparation:
-
The surface with the immobilized biomolecule is now ready for use in downstream applications. Store in PBS at 4°C if not used immediately.
-
Logical Relationships in the Immobilization Process
The successful immobilization is dependent on a series of preceding steps, each with critical parameters that influence the final outcome.
Conclusion
This compound provides a robust and versatile tool for the specific and stable immobilization of biomolecules. The combination of highly efficient click chemistry for bioconjugation and the high-affinity biotin-streptavidin interaction for surface capture allows for a high degree of control over the immobilization process. The protocols and data presented herein serve as a guide for researchers to effectively implement this technology in their experimental workflows, ultimately enabling the development of more sensitive and reliable bioassays and screening platforms.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immobilized streptavidin gradients as bioconjugation platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Streptavidin Coverage on Biotinylated Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Biotin-PEG2-alkyne in Fluorescence Microscopy Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG2-alkyne is a versatile chemical tool for the biotinylation of azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This bioorthogonal reaction enables the specific and efficient labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, within complex biological samples for subsequent detection and visualization by fluorescence microscopy. The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the reagent in aqueous buffers and extends the distance between the biotin moiety and the target molecule, which can reduce steric hindrance and improve the binding efficiency of streptavidin conjugates. These characteristics make this compound an invaluable reagent for sample preparation in advanced fluorescence imaging applications.
Principle of the Method
The application of this compound in fluorescence microscopy sample preparation typically involves a two-step process:
-
Metabolic or Enzymatic Incorporation of an Azide: Target biomolecules are first metabolically or enzymatically labeled with an azide-containing precursor. For example, nascent proteins can be labeled by introducing an azide-bearing amino acid analog, such as L-azidohomoalanine (AHA) or azidonorleucine (ANL), into the cell culture medium.[1] Similarly, glycans can be tagged with azide-modified sugars.
-
Click Chemistry Reaction: The azide-modified biomolecules are then covalently conjugated to this compound through a CuAAC reaction. This reaction is highly specific and proceeds with high efficiency under mild, biocompatible conditions.
-
Fluorescent Detection: The biotinylated molecules are subsequently visualized by incubation with a fluorescently labeled streptavidin or avidin conjugate. The high affinity of the biotin-streptavidin interaction ensures a strong and stable fluorescent signal.
Data Presentation
Table 1: Comparison of Cleavable vs. Uncleavable Biotin-Alkyne Probes in BONCAT Proteomics
| Feature | DADPS-Biotin-Alkyne (Cleavable) | Biotin-PEG4-Alkyne (Uncleavable) |
| Principle | Acid-cleavable dialkoxydiphenylsilane (DADPS) linker allows for the release of biotin after enrichment. | Stable triazole linkage formed via click chemistry. |
| Peptide Identifications | Identified and quantified more than double the number of peptides compared to the uncleavable counterpart.[2][3] | Lower number of identified and quantified peptides.[2][3] |
| Potential Advantages | Improved identification of newly synthesized proteins in mass spectrometry-based proteomics.[2][3] | Simpler workflow without the need for a cleavage step. |
| Considerations for Microscopy | The impact on fluorescence signal intensity is not directly reported. | The bulkier biotin-streptavidin complex remains attached to the target. |
Note: This data is derived from mass spectrometry-based proteomics experiments and may not directly correlate with fluorescence intensity in microscopy applications. However, the higher number of identified peptides with the cleavable reagent suggests potentially higher labeling and/or enrichment efficiency.
Experimental Protocols
Protocol 1: Metabolic Labeling and Visualization of Nascent Proteins in Cultured Cells
This protocol describes the labeling of newly synthesized proteins using the methionine analog L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), followed by click chemistry with this compound and fluorescent detection.
Materials:
-
Mammalian cells cultured on glass coverslips
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
This compound
-
Click chemistry reaction buffer components:
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Bovine Serum Albumin (BSA)
-
Mounting medium with DAPI
Procedure:
-
Metabolic Labeling:
-
Wash cells once with pre-warmed PBS.
-
Incubate cells in methionine-free medium for 1 hour to deplete endogenous methionine.
-
Replace the medium with methionine-free medium supplemented with 25-50 µM AHA or HPG and culture for 1-4 hours. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.
-
-
Cell Fixation and Permeabilization:
-
Wash cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume per coverslip:
-
445 µL of PBS
-
10 µL of this compound (from a 10 mM stock in DMSO, final concentration 200 µM)
-
20 µL of TCEP (from a 50 mM stock in water, final concentration 2 mM) or Sodium Ascorbate (from a 100 mM stock, final concentration 2 mM)
-
5 µL of TBTA (from a 10 mM stock in DMSO, final concentration 100 µM)
-
20 µL of CuSO4 (from a 50 mM stock in water, final concentration 2 mM)
-
-
Add the components in the order listed, vortexing gently after each addition.
-
Incubate the coverslips with the click reaction cocktail for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
-
Fluorescent Detection:
-
Block the cells with 3% BSA in PBS for 30 minutes at room temperature.
-
Incubate the cells with the fluorescently labeled streptavidin conjugate (e.g., 1:500 dilution in 3% BSA in PBS) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
Briefly rinse with distilled water.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the samples using a fluorescence microscope with the appropriate filter sets.
-
Mandatory Visualizations
Experimental Workflow for Nascent Protein Labeling
Caption: Workflow for visualizing newly synthesized proteins.
Signaling Pathway Context: Visualizing Protein Synthesis in Response to a Stimulus
Caption: Visualizing de novo protein synthesis.
References
- 1. In situ visualization of newly synthesized proteins in environmental microbes using amino acid tagging and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-PEG2-Alkyne Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG2-alkyne is a bi-functional molecule that enables the covalent attachment of biotin to a target molecule containing an azide group. This process, known as biotinylation, is a cornerstone of many biotechnological applications due to the extraordinarily strong and specific interaction between biotin (Vitamin H) and avidin or streptavidin. The incorporation of a short, hydrophilic polyethylene glycol (PEG) spacer (PEG2) enhances the solubility of the conjugate and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding to avidin or streptavidin.
The conjugation of this compound to an azide-modified molecule is most commonly achieved through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry." This reaction is highly efficient, specific, and can be performed in aqueous buffers at room temperature, making it ideal for the modification of sensitive biomolecules such as proteins, peptides, nucleic acids, and surfaces.[1][2][3] This document provides a detailed, step-by-step guide to performing this compound conjugation, including protocols for the reaction, purification of the conjugate, and quantification of the degree of biotinylation.
Key Applications:
-
Immunoassays: Development of sensitive detection systems such as ELISA and Western blotting.[4]
-
Affinity Chromatography: Purification of proteins and other biomolecules.[5]
-
Cellular Imaging and Flow Cytometry: Labeling and detection of specific cellular components.
-
Drug Targeting and Delivery: Conjugation of biotin to drug carriers for targeted delivery to cells expressing avidin or streptavidin fusion proteins.
-
Proteomics: Enrichment of specific protein populations for mass spectrometry analysis.[6][7]
Chemical Reaction Pathway
The core of the conjugation process is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms a stable triazole linkage between the this compound and the azide-modified target molecule.
Figure 1: Chemical reaction pathway for this compound conjugation via CuAAC.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol describes the biotinylation of a protein that has been previously modified to contain an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) solution (e.g., 100 mM THPTA in water or 1.7 mM TBTA in DMSO/t-BuOH 1:4)[8][9]
-
Freshly prepared reducing agent solution, e.g., sodium ascorbate (300 mM in water)[9]
-
Deionized water
-
Reaction tubes
Experimental Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare stock solutions of CuSO4, the copper ligand, and sodium ascorbate as described in the materials list. The sodium ascorbate solution should be prepared fresh for each experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the protein solution. A molar excess of the biotin-alkyne reagent over the protein is typically used to ensure efficient labeling. The optimal ratio should be determined empirically but a starting point of 10-20 fold molar excess is common.
-
Add the copper ligand solution.[9]
-
Add the CuSO4 solution.[9]
-
Vortex the mixture gently.
-
-
Initiation of the Click Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.[9]
-
Vortex the tube gently to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction time may be optimized for specific applications. For complex biological samples, incubation can be extended to overnight at 4°C.
-
-
Purification of the Biotinylated Protein:
-
Remove the excess unreacted this compound and catalyst components from the biotinylated protein using a desalting column (size-exclusion chromatography) or through dialysis.[4] For larger sample volumes, dialysis against a suitable buffer (e.g., PBS) is recommended.
-
Quantitative Data for a Typical Reaction:
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction kinetics. |
| This compound Molar Excess | 10-20x over protein | This should be optimized for the specific protein. |
| Final CuSO4 Concentration | 1 mM | [8] |
| Final Ligand (THPTA/TBTA) Concentration | 5 mM (for THPTA) or 100 µM (for TBTA) | The ligand stabilizes the Cu(I) oxidation state.[8] |
| Final Sodium Ascorbate Concentration | 5 mM | [9] |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1-4 hours | Can be optimized based on the reactivity of the azide. |
| Reaction Buffer | PBS, pH 7.4 | Avoid buffers containing high concentrations of chelating agents. |
Protocol 2: Quantification of Biotinylation using the HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to estimate the number of biotin molecules conjugated to a protein.[4][10][11] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[4]
Materials:
-
Purified biotinylated protein of known concentration
-
Avidin-HABA pre-formed complex solution (available in commercial kits or can be prepared)
-
Biotin standards of known concentrations
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Experimental Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of biotin standards of known concentrations in the same buffer as the biotinylated protein.
-
-
Measure the Absorbance of the Avidin-HABA Complex:
-
Pipette the avidin-HABA solution into a cuvette or microplate well and measure the absorbance at 500 nm (A500_HABA/Avidin).
-
-
Measure the Absorbance of the Biotinylated Sample:
-
Add a known volume of the purified biotinylated protein solution to the avidin-HABA solution.
-
Mix well and incubate for a few minutes to allow for the displacement of HABA by the biotinylated protein.
-
Measure the absorbance at 500 nm (A500_Sample).
-
-
Calculate the Moles of Biotin per Mole of Protein:
-
The change in absorbance (ΔA500) is used to determine the concentration of biotin in the sample using the standard curve or Beer-Lambert law. The extinction coefficient for the displacement of HABA from the avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.[11]
-
The degree of labeling (moles of biotin per mole of protein) can then be calculated.
-
HABA Assay Data and Calculation:
| Parameter | Symbol | Example Value |
| Absorbance of HABA/Avidin | A500_HABA/Avidin | 0.950 |
| Absorbance of HABA/Avidin + Sample | A500_Sample | 0.650 |
| Change in Absorbance | ΔA500 | 0.300 |
| Molar Extinction Coefficient (ε) | ε | 34,000 M⁻¹cm⁻¹ |
| Pathlength (b) | b | 1 cm |
| Concentration of Biotinylated Protein | [Protein] | 1 mg/mL |
| Molecular Weight of Protein | MW_Protein | 150,000 g/mol |
Calculation:
-
Concentration of Biotin (M): C = ΔA500 / (ε * b)
-
Moles of Biotin: Moles_Biotin = C * Volume_of_Sample
-
Concentration of Protein (M): [Protein]_M = ([Protein]_mg/mL / MW_Protein)
-
Moles of Protein: Moles_Protein = [Protein]_M * Volume_of_Sample
-
Degree of Labeling: Moles of Biotin / Moles of Protein
Note: For more accurate quantification, especially for quality control purposes, mass spectrometry analysis of the biotinylated protein is recommended.[7][12]
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for this compound conjugation and analysis.
Figure 2: Experimental workflow for this compound conjugation.
References
- 1. interchim.fr [interchim.fr]
- 2. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. broadpharm.com [broadpharm.com]
- 10. mesoscale.com [mesoscale.com]
- 11. tandfonline.com [tandfonline.com]
- 12. vectorlabs.com [vectorlabs.com]
Downstream Applications of Biotin-PEG2-Alkyne Labeled Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins with Biotin-PEG2-alkyne has emerged as a powerful and versatile tool in life sciences research and drug development. This bifunctional linker combines the high-affinity binding of biotin to streptavidin with the specific and efficient reactivity of the alkyne group through "click chemistry."[1][2] This dual functionality enables a wide array of downstream applications, from elucidating complex biological interactions to developing novel therapeutic and diagnostic agents.
The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the labeled protein while minimizing steric hindrance, ensuring that both the biotin and the protein retain their functional properties.[2][3] The alkyne group provides a bio-orthogonal handle for covalent ligation to azide-modified molecules, a reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."[4][5] This reaction is highly specific, efficient, and can be performed under mild, biocompatible conditions, making it ideal for use with sensitive biological molecules.[4]
These application notes provide an overview of the key downstream uses of this compound labeled proteins and offer detailed protocols for their implementation in the laboratory.
Key Applications
The unique properties of this compound labeled proteins lend themselves to a variety of sophisticated applications, including:
-
Protein-Protein Interaction Studies: Leveraging the strong biotin-streptavidin interaction for affinity purification and identification of binding partners.[6]
-
In-Vivo and In-Vitro Imaging: Enabling the visualization and tracking of proteins in living cells and whole organisms.[7][8]
-
Targeted Drug Delivery: Facilitating the development of targeted therapeutic delivery systems.[3]
-
Proteomics and Analysis of Post-Translational Modifications (PTMs): Allowing for the enrichment and identification of specific protein populations from complex mixtures.[4][9]
Application Note 1: Protein-Protein Interaction Studies using Pull-Down Assays
Objective: To identify and isolate proteins that interact with a specific "bait" protein labeled with this compound. The strong and specific interaction between biotin and streptavidin-coated beads is used to capture the bait protein and its binding partners from a cell lysate or other complex protein mixture.[6][10]
Experimental Workflow
Caption: Workflow for a pull-down assay using a this compound labeled protein.
Protocol: Pull-Down Assay
Materials:
-
This compound labeled "bait" protein
-
Cell lysate containing potential "prey" proteins
-
Streptavidin-coated magnetic beads or agarose resin
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2% SDS in PBS, or competitive elution with free biotin)
-
SDS-PAGE gels and buffers
-
Mass spectrometer or antibodies for Western blotting
Procedure:
-
Preparation of Cell Lysate:
-
Lyse cells expressing potential prey proteins using an appropriate lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the lysate.
-
-
Binding of Bait Protein to Beads:
-
Incubate the this compound labeled bait protein with streptavidin-coated beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads 3 times with wash buffer to remove any unbound bait protein.
-
-
Interaction of Bait and Prey:
-
Add the cell lysate to the beads coated with the bait protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using elution buffer. For mass spectrometry, elution with SDS is common. For functional assays, a gentler elution with excess free biotin can be used.
-
Collect the eluate.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.
-
For identification of unknown interacting partners, perform in-gel digestion of protein bands followed by mass spectrometry (LC-MS/MS).
-
Quantitative Data Summary
| Parameter | Experimental Condition 1 | Experimental Condition 2 | Control |
| Bait Protein | Biotin-Protein A | Biotin-Protein A | Biotin only |
| Prey Protein Source | Cell Lysate (Treated) | Cell Lysate (Untreated) | Cell Lysate |
| Identified Interactor | Protein X | Protein Y | None |
| Peptide Count (Protein X) | 25 | 5 | 0 |
| Peptide Count (Protein Y) | 8 | 22 | 0 |
| Binding Affinity (Kd) | 50 nM | 150 nM | N/A |
Application Note 2: In-Vivo and In-Vitro Imaging
Objective: To visualize the localization and trafficking of a protein of interest within living cells or organisms. This is achieved by first metabolically incorporating an azide-containing unnatural amino acid into the protein, followed by labeling with a this compound that is conjugated to a fluorescent probe via click chemistry. The biotin tag can also be used for subsequent signal amplification using fluorescently labeled streptavidin.[7][8]
Experimental Workflow
Caption: Workflow for in-vivo imaging using this compound labeled proteins.
Protocol: Live Cell Imaging
Materials:
-
Cell line of interest
-
Azide-containing amino acid (e.g., L-Azidohomoalanine, AHA)
-
This compound conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Click chemistry reaction buffer (containing copper sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand like TBTA)
-
Fluorescently labeled streptavidin (optional, for signal amplification)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells in methionine-free medium supplemented with AHA for a defined period to allow for incorporation into newly synthesized proteins.[9]
-
-
Cell Fixation and Permeabilization (for intracellular targets):
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with a detergent such as Triton X-100.
-
-
Click Reaction:
-
Prepare the click reaction cocktail containing the this compound-fluorophore, copper sulfate, reducing agent, and ligand.
-
Incubate the cells with the click reaction cocktail to label the azide-containing proteins.
-
-
Washing:
-
Wash the cells thoroughly to remove unreacted labeling reagents.
-
-
(Optional) Signal Amplification:
-
Incubate the cells with a fluorescently labeled streptavidin conjugate to amplify the signal from the biotinylated proteins.
-
Wash the cells to remove unbound streptavidin.
-
-
Imaging:
-
Mount the cells on a microscope slide.
-
Visualize the labeled proteins using a fluorescence microscope with the appropriate filter sets.
-
Quantitative Data Summary
| Parameter | Labeled Protein | Control (No AHA) | Control (No Click) |
| Target Protein | Protein B-GFP | Protein B-GFP | Protein B-GFP |
| Fluorescence Intensity (a.u.) | 8500 ± 500 | 50 ± 10 | 75 ± 15 |
| Signal-to-Noise Ratio | 170 | 1 | 1.5 |
| Co-localization with Marker | 92% | N/A | N/A |
Application Note 3: Targeted Drug Delivery
Objective: To enhance the delivery of therapeutic agents to specific cells or tissues by using a this compound labeled protein as a targeting moiety. The biotin can be used to attach the drug carrier to a streptavidin-conjugated targeting ligand (e.g., an antibody) or the protein itself can be the targeting ligand. The PEG linker improves the pharmacokinetic properties of the drug conjugate.[3]
Logical Relationship Diagram
Caption: Logical flow for the design and action of a targeted drug delivery system.
Protocol: Assembly of a Targeted Nanocarrier
Materials:
-
Azide-modified liposomes or nanoparticles encapsulating a therapeutic drug
-
This compound labeled targeting protein (e.g., an antibody fragment)
-
Click chemistry reagents (as described above)
-
Size-exclusion chromatography column for purification
Procedure:
-
Preparation of Components:
-
Synthesize or obtain azide-modified nanocarriers loaded with the drug of interest.
-
Label the targeting protein with this compound.
-
-
Conjugation Reaction:
-
Mix the azide-modified nanocarriers with the this compound labeled targeting protein in a suitable buffer.
-
Initiate the click reaction by adding the copper catalyst, reducing agent, and ligand.
-
Allow the reaction to proceed for a specified time at room temperature.
-
-
Purification:
-
Purify the resulting targeted nanocarriers from unreacted protein and other reagents using size-exclusion chromatography.
-
-
Characterization:
-
Characterize the final product for size, drug loading, and protein conjugation efficiency.
-
-
In Vitro/In Vivo Testing:
-
Evaluate the targeting efficiency and therapeutic efficacy of the assembled drug delivery system in cell culture and/or animal models.
-
Quantitative Data Summary
| Parameter | Targeted Nanocarrier | Non-Targeted Nanocarrier | Free Drug |
| Drug Encapsulation Efficiency | 95% | 95% | N/A |
| Protein Conjugation Efficiency | 85% | N/A | N/A |
| Cellular Uptake (Target Cells) | 78% | 15% | 90% |
| Cellular Uptake (Control Cells) | 12% | 14% | 88% |
| IC50 (Target Cells) | 10 nM | 100 nM | 5 nM |
Conclusion
This compound is a versatile and powerful reagent that enables a wide range of sophisticated downstream applications for labeled proteins. The combination of the highly specific biotin-streptavidin interaction and the bio-orthogonal nature of click chemistry provides researchers with a robust toolkit for investigating complex biological systems and for the development of novel diagnostics and therapeutics. The protocols and data presented here serve as a guide for the successful implementation of these techniques in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. updates.reinste.com [updates.reinste.com]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 7. Enhanced in vivo imaging of metabolically biotinylated cell surface reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced in vivo imaging of metabolically biotinylated cell surface reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Biotin-PEG2-alkyne in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Biotin-PEG2-alkyne in the development of targeted drug delivery systems. This bifunctional linker enables the conjugation of biotin, a targeting moiety with high affinity for the biotin receptor often overexpressed on cancer cells, to azide-modified drug carriers or therapeutic molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The short, hydrophilic di-ethylene glycol (PEG2) spacer enhances solubility and minimizes steric hindrance, facilitating efficient biotin receptor binding.
Principle of Biotin-Targeted Drug Delivery
The fundamental principle behind this targeted approach lies in the specific interaction between biotin and its receptors on the cell surface. Many types of cancer cells exhibit a significantly higher expression of biotin receptors compared to healthy cells, making biotin an effective "homing device" for delivering therapeutic payloads directly to the tumor site. This targeted delivery strategy aims to increase the therapeutic efficacy of the drug while minimizing off-target side effects.
The overall workflow for creating a biotin-targeted drug delivery system using this compound involves three key stages:
-
Modification of the Drug Carrier: The drug or drug carrier (e.g., nanoparticle, liposome, polymer) is functionalized with an azide group.
-
Biotinylation via Click Chemistry: The azide-modified carrier is then covalently linked to this compound through a CuAAC reaction.
-
In Vitro and In Vivo Evaluation: The resulting biotinylated drug delivery system is rigorously tested for its physicochemical properties, targeting efficiency, and therapeutic efficacy.
Experimental Protocols
Protocol 1: Preparation of Azide-Modified Nanoparticles (Example using a polymeric nanoparticle)
This protocol describes a general method for introducing azide functionalities to a pre-formed polymeric nanoparticle containing hydroxyl groups on its surface.
Materials:
-
Polymeric nanoparticles (e.g., PLGA-PEG-OH)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
4-Azidobenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dialysis membrane (MWCO appropriate for the nanoparticle size)
-
Deionized water
Procedure:
-
Disperse the polymeric nanoparticles in anhydrous DCM.
-
To this dispersion, add 4-azidobenzoic acid, DCC, and a catalytic amount of DMAP.
-
Add TEA to the reaction mixture and stir at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).
-
After the reaction, remove the DCM by rotary evaporation.
-
Resuspend the resulting film in deionized water and sonicate briefly to redisperse the nanoparticles.
-
Purify the azide-modified nanoparticles by dialysis against deionized water for 48 hours, with frequent water changes, to remove unreacted reagents.
-
Lyophilize the purified nanoparticles and store them at -20°C.
Protocol 2: Conjugation of this compound to Azide-Modified Nanoparticles via CuAAC
This protocol details the "click" reaction to attach this compound to the surface of azide-modified nanoparticles.
Materials:
-
Azide-modified nanoparticles
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
Procedure:
-
Disperse the azide-modified nanoparticles in a mixture of deionized water and DMSO.
-
In a separate vial, dissolve this compound in DMSO.
-
Add the this compound solution to the nanoparticle dispersion and mix gently.
-
Prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The final concentrations should be in the millimolar range.
-
Allow the reaction to proceed at room temperature for 24 hours with gentle stirring, protected from light.
-
Purify the biotinylated nanoparticles by dialysis against deionized water for 48 hours, with frequent water changes, to remove the copper catalyst and unreacted this compound.
-
Lyophilize the purified biotinylated nanoparticles and store them at -20°C.
Protocol 3: In Vitro Cellular Uptake Study
This protocol describes a method to evaluate the targeting efficiency of biotinylated nanoparticles in cancer cells overexpressing the biotin receptor.
Materials:
-
Biotin-receptor positive cancer cell line (e.g., HeLa, MCF-7)
-
Biotin-receptor negative cell line (as a control)
-
Fluorescently labeled biotinylated nanoparticles (e.g., encapsulating a fluorescent dye)
-
Non-biotinylated fluorescent nanoparticles (as a control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed the cancer cells in appropriate culture plates (e.g., 24-well plates with coverslips for microscopy or 6-well plates for flow cytometry) and allow them to adhere overnight.
-
Incubate the cells with a defined concentration of fluorescently labeled biotinylated nanoparticles and non-biotinylated nanoparticles in complete cell culture medium for a specified time (e.g., 4 hours).
-
For competitive inhibition studies, pre-incubate a set of cells with an excess of free biotin for 30 minutes before adding the biotinylated nanoparticles.
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
For fluorescence microscopy:
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Visualize the cellular uptake of nanoparticles using a fluorescence microscope.
-
-
For flow cytometry:
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify nanoparticle uptake.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cell viability after treatment with drug-loaded biotinylated nanoparticles.
Materials:
-
Cancer cell line
-
Drug-loaded biotinylated nanoparticles
-
Drug-loaded non-biotinylated nanoparticles (control)
-
Free drug (control)
-
Empty nanoparticles (control)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the drug-loaded biotinylated nanoparticles, drug-loaded non-biotinylated nanoparticles, free drug, and empty nanoparticles. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization and evaluation of biotin-PEGylated drug delivery systems. Note that the specific values will vary depending on the nanoparticle composition, drug, and experimental conditions.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Empty Nanoparticles | 120 ± 5 | 0.15 ± 0.02 | -15 ± 2 | N/A | N/A |
| Drug-Loaded Nanoparticles | 135 ± 6 | 0.18 ± 0.03 | -12 ± 3 | 8.2 ± 0.5 | 85 ± 4 |
| Biotinylated Drug-Loaded Nanoparticles | 140 ± 7 | 0.17 ± 0.02 | -10 ± 2 | 8.0 ± 0.6 | 83 ± 5 |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) - pH 7.4 | Cumulative Drug Release (%) - pH 5.5 |
| 2 | 10 ± 1 | 25 ± 2 |
| 6 | 22 ± 2 | 45 ± 3 |
| 12 | 35 ± 3 | 68 ± 4 |
| 24 | 50 ± 4 | 85 ± 5 |
| 48 | 65 ± 5 | 92 ± 4 |
Table 3: In Vitro Cytotoxicity (IC50 Values in µg/mL)
| Cell Line | Free Drug | Drug-Loaded Nanoparticles | Biotinylated Drug-Loaded Nanoparticles |
| HeLa (Biotin Receptor +) | 0.5 ± 0.05 | 0.8 ± 0.07 | 0.3 ± 0.04 |
| A549 (Biotin Receptor -) | 0.6 ± 0.06 | 0.9 ± 0.08 | 0.85 ± 0.09 |
Mandatory Visualizations
Caption: Experimental workflow for developing biotin-targeted drug delivery systems.
Caption: Receptor-mediated endocytosis of biotinylated nanoparticles.
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-PEG2-Alkyne Reactions
Welcome to the technical support center for Biotin-PEG2-alkyne and related click chemistry applications. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reaction?
The this compound reaction is a type of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] It involves the reaction of a terminal alkyne (in this case, on the Biotin-PEG2 molecule) with an azide-modified molecule of interest (e.g., a protein, nucleic acid, or small molecule) to form a stable triazole linkage.[3][4][5] This reaction is highly specific and efficient, making it a popular choice for bioconjugation.[1][6] The PEG2 (polyethylene glycol) linker is hydrophilic, which helps to improve the solubility of the biotinylated molecule and reduces steric hindrance when binding to avidin or streptavidin.[5][7][8]
Q2: What are the essential components for a successful CuAAC reaction?
A typical CuAAC reaction requires the following components:
-
Azide-functionalized molecule: Your target biomolecule that has been modified to contain an azide group.[10]
-
Copper(I) catalyst: This is the active catalyst for the reaction. It is typically generated in situ from a Copper(II) source.[1][2][11]
-
Copper(II) source: Copper(II) sulfate (CuSO₄) is commonly used.[11][12]
-
Reducing agent: Sodium ascorbate is the most common choice to reduce Cu(II) to the active Cu(I) state and protect it from oxidation.[1][11][13]
-
Copper-chelating ligand: A ligand is crucial to stabilize the Cu(I) catalyst, enhance reaction efficiency, and reduce cytotoxicity or damage to biomolecules.[11][14][15] Common ligands include THPTA, BTTAA, and TBTA.[15]
Q3: What is the difference between CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
CuAAC requires a copper catalyst to proceed efficiently. In contrast, SPAAC is a copper-free click chemistry variant that uses a strained cycloalkyne (like DBCO) instead of a terminal alkyne.[1] The high ring strain of the cycloalkyne allows the reaction with an azide to occur readily without the need for a catalyst, which can be advantageous when working with living systems where copper toxicity is a concern.[1] this compound is designed for the copper-catalyzed (CuAAC) reaction.
Troubleshooting Guide
This section addresses common problems encountered during this compound labeling experiments.
Problem 1: Low or No Biotinylation Yield
Q: I am observing a very low yield for my biotinylation reaction. What are the common causes and how can I fix it?
A: Low yield is a frequent issue with several potential causes. Refer to the table below for troubleshooting strategies.
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by dissolved oxygen.[1][11] Solutions: 1) Degas all buffers and solutions before use by bubbling with an inert gas like argon or nitrogen.[4][6] 2) Always prepare the sodium ascorbate solution fresh, as it degrades quickly.[16] 3) Ensure a sufficient molar excess of the reducing agent (typically 5-10 fold excess over copper).[1] |
| Reagent Quality/Concentration | Reagents may be degraded or used at suboptimal concentrations. Solutions: 1) Use high-purity this compound and azide-modified substrate. 2) Increase the concentration of the limiting reagent (often the biomolecule). 3) Optimize the molar ratio of reactants; a 2- to 10-fold molar excess of the biotin-alkyne probe over the azide-labeled molecule is often recommended.[16] |
| Suboptimal Ligand Use | The ligand is critical for protecting the catalyst and improving efficiency. Solutions: 1) Use a water-soluble ligand like THPTA for reactions in aqueous buffers to avoid using DMSO, which can be detrimental to some enzymes.[17] 2) Maintain a ligand-to-copper ratio of at least 5:1 to stabilize the Cu(I) and prevent protein damage.[16][18] |
| Steric Hindrance | The azide group on the target molecule may be buried within its structure, making it inaccessible to the biotin-alkyne reagent.[11][19] Solution: If compatible with your downstream application, consider performing the reaction under partial denaturing conditions (e.g., with 0.1-1% SDS) to expose the azide group. |
| Presence of Inhibitors | Components in your sample buffer may be interfering with the reaction. Solution: Remove reducing agents like DTT or β-mercaptoethanol and chelating agents like EDTA from the protein sample before the reaction, for example, by dialysis or using a desalting column. |
Problem 2: Non-Specific Binding or High Background Signal
Q: My western blot or imaging experiment shows high background or non-specific labeling in my negative controls. What is causing this?
A: Non-specific binding can occur in complex biological samples like cell lysates.
| Potential Cause | Recommended Solution |
| Precipitation of Reagents | The biotin-alkyne reagent may precipitate if its concentration exceeds its solubility in the reaction buffer, leading to non-specific aggregates.[4] Solutions: 1) Ensure the final concentration of organic solvents like DMSO is sufficient to keep reagents in solution but not so high as to denature your biomolecule (typically <10%). 2) Use a biotin-alkyne reagent with a more hydrophilic linker if solubility is a persistent issue.[8] |
| Reactivity of Ascorbate Byproducts | Byproducts from the oxidation of sodium ascorbate can sometimes react with proteins, leading to non-specific modifications.[11] Solution: Some specialized click chemistry buffers contain additives like aminoguanidine to prevent side reactions from ascorbate byproducts.[4] |
| Thiol Reactivity | Free thiols, such as those on cysteine residues, can sometimes participate in side reactions under CuAAC conditions, leading to the formation of thiotriazoles.[18] Solution: If you suspect thiol interference, consider pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM).[16] |
| Insufficient Washing | Unreacted biotin reagent may not have been adequately removed during purification steps. Solution: Optimize your purification protocol. For proteins, size-exclusion chromatography or dialysis are effective methods to remove small molecule reagents.[4] For pull-down assays, increase the number and stringency of wash steps. |
Problem 3: Precipitation of Protein During the Reaction
Q: My protein sample precipitates after adding the click chemistry reagents. Why is this happening?
A: Protein precipitation during labeling is often due to changes in the protein's properties or reaction-induced damage.
| Potential Cause | Recommended Solution |
| Protein Damage by ROS | The combination of copper and a reducing agent can generate reactive oxygen species (ROS), which can damage proteins and lead to aggregation.[11][20] Solution: The primary defense is the use of a protective, water-soluble copper ligand like THPTA.[4][17] Ensure the ligand is added to the copper sulfate before the addition of the sodium ascorbate reducing agent.[11] |
| Change in Solubility | Attaching multiple bulky, hydrophobic biotin labels to a protein can significantly alter its solubility, causing it to precipitate.[21] Solution: Reduce the molar ratio of the this compound reagent to the target molecule to decrease the degree of labeling (DOL).[21] |
| High DMSO Concentration | If using a water-insoluble ligand like TBTA, high concentrations of DMSO may be required, which can denature and precipitate sensitive proteins.[17] Solution: Switch to a water-soluble ligand system (e.g., THPTA) that does not require high levels of organic co-solvents.[17] |
Experimental Protocols & Data
Recommended Reagent Concentrations
The optimal concentrations can vary depending on the specific application, but the following table provides a general starting point for optimization.
| Reagent | Typical Concentration Range | Key Consideration |
| Alkyne-Biomolecule | 1 - 50 µM | Lower concentrations may require longer reaction times. |
| Biotin-PEG2-Azide | 10 µM - 1 mM | Use at least a 2- to 10-fold molar excess over the alkyne.[16] |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | A 1:1 ratio with the ligand is a good starting point. |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | Maintain a ligand-to-copper ratio of at least 5:1.[16][18] |
| Sodium Ascorbate | 1 mM - 5 mM | Use a 5- to 10-fold excess over copper. Always prepare fresh. |
General Protocol for Protein Labeling in Solution
This protocol is a starting point and should be optimized for your specific protein and application.
-
Sample Preparation:
-
Prepare your azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4).
-
Crucially , ensure the buffer is free of reducing agents (DTT, BME) and chelators (EDTA). If present, perform a buffer exchange using a desalting column or dialysis.
-
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20-50 mM stock in deionized water.
-
Ligand (THPTA): Prepare a 100 mM stock in deionized water.
-
Sodium Ascorbate: Prepare a 100-300 mM stock in deionized water. This solution must be made fresh immediately before use.
-
-
Degassing (Optional but Recommended):
-
To minimize oxidation of the Cu(I) catalyst, briefly degas the protein solution and water by bubbling with argon or nitrogen gas for 5-10 minutes.[6]
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the reagents in the following order. Vortex briefly to mix after each addition. a. Azide-modified protein solution. b. This compound stock solution (to a final concentration of ~200 µM, or 5-10x molar excess). c. Ligand (THPTA) stock solution (to a final concentration of ~1 mM). d. CuSO₄ stock solution (to a final concentration of ~200 µM). e. Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution (to a final concentration of ~2 mM).
-
-
Incubation:
-
Protect the reaction from light.
-
Incubate at room temperature for 1-2 hours. Incubation can also be performed at 4°C overnight, which may be beneficial for sensitive proteins.
-
-
Purification:
-
Remove excess reagents and reaction byproducts. For proteins, this is typically done using:
-
Size-Exclusion Chromatography (SEC): A desalting column is effective for separating the labeled protein from small molecule reactants.
-
Dialysis: Dialyze the sample against a suitable buffer.
-
Protein Precipitation: An acetone or TCA precipitation can be used, followed by washing the protein pellet.[6]
-
-
-
Validation and Storage:
-
Confirm successful biotinylation via methods such as a Western blot with streptavidin-HRP or by mass spectrometry.
-
Store the labeled protein under appropriate conditions (e.g., -20°C or -80°C).
-
Visualizations
Here are diagrams illustrating the key processes involved in a this compound reaction.
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.
Caption: A general experimental workflow for biotinylating a biomolecule using CuAAC.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. | Semantic Scholar [semanticscholar.org]
- 3. abpbio.com [abpbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. yh-bio.info [yh-bio.info]
- 10. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]
- 18. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 21. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Post-Labeling Purification of Biotin-PEG2-Alkyne Conjugates
This technical support center provides researchers, scientists, and drug development professionals with guidance on removing excess Biotin-PEG2-alkyne following a labeling reaction. Below you will find troubleshooting advice and frequently asked questions to ensure the successful purification of your biotinylated molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of unreacted this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background in Downstream Assays | Incomplete removal of free this compound is interfering with streptavidin/avidin binding in subsequent applications.[1][2] | • Optimize Purification: If using size exclusion chromatography (e.g., spin columns), ensure the molecular weight cut-off (MWCO) is appropriate for separating your labeled molecule from the smaller biotin-alkyne reagent. For proteins, a 7 kDa MWCO is often effective.[1] • Increase Dialysis Time/Exchanges: If using dialysis, extend the dialysis period and increase the number of buffer changes to ensure complete removal of the small molecule.[1][3] • Pre-Purification Step: Before affinity purification with streptavidin beads, perform a buffer exchange using a spin column or dialysis to reduce the concentration of free biotin that can saturate the binding sites.[1] |
| Low Recovery of Labeled Molecule | • Non-specific Binding: The labeled molecule may be binding to the purification matrix (e.g., dialysis membrane, chromatography resin).[1][4] • Sample Loss During Handling: Multiple transfer steps, especially with small volumes, can lead to significant sample loss.[1] • Protein Precipitation: Over-labeling with biotin can increase hydrophobicity and cause the protein to precipitate.[4][5] | • Select Low-Binding Materials: Choose dialysis membranes or chromatography resins specifically designed for low protein/nucleic acid binding.[1] • Minimize Transfers: Reduce the number of times the sample is transferred between tubes. Use devices designed for small-scale purification if applicable.[1] • Add a Carrier Protein: For very dilute samples, adding a carrier protein like BSA can help prevent non-specific binding, but ensure it is compatible with your downstream application.[1][4] • Optimize Labeling Ratio: Reduce the molar excess of this compound in the labeling reaction to prevent precipitation.[4] |
| Inconsistent Results Between Batches | • Variability in Purification: Inconsistent execution of the purification protocol. • Inaccurate Reagent Quantification: Errors in measuring the biomolecule or biotin reagent concentrations. | • Standardize Protocols: Ensure the purification protocol is followed consistently for all samples.[6] • Accurate Quantification: Precisely measure the concentrations of your biomolecule and labeling reagent before starting the reaction.[6] • Perform Quality Control: After biotinylation and purification, consider performing a quality control check, such as a HABA assay, to confirm a consistent degree of labeling.[1] |
| Precipitation of Protein After Labeling | Over-modification of the protein with biotin can alter its isoelectric properties and lead to precipitation.[5] | • Adjust pH: After the labeling reaction, adding a buffer to adjust the pH above the protein's isoelectric point (pI) can sometimes help to resuspend the biotinylated protein. For example, adding 1M Tris (pH 9.0).[5] • Reduce Biotin Ratio: Lowering the molar ratio of the biotin reagent in the labeling reaction can prevent over-modification.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess this compound after a labeling reaction?
A1: The three most common methods are size exclusion chromatography (SEC), dialysis, and affinity purification.
-
Size Exclusion Chromatography (e.g., spin desalting columns): This is a rapid method ideal for small sample volumes. It separates molecules based on size, allowing the larger labeled molecule to pass through while retaining the smaller, unreacted this compound.[7][8][9]
-
Dialysis: This method is suitable for larger sample volumes and is a gentle way to remove small molecules. It involves placing the sample in a semi-permeable membrane that allows the small, unreacted biotin to diffuse out into a larger volume of buffer.[1][10][11]
-
Affinity Purification (e.g., streptavidin beads): This highly specific method uses the strong interaction between biotin and streptavidin (or avidin) to capture biotinylated molecules.[12] However, elution often requires harsh, denaturing conditions.[13][14]
Q2: How do I choose the best removal method for my experiment?
A2: The choice of method depends on several factors:
-
Sample Volume: Spin columns are well-suited for small volumes (typically under 1 mL), while dialysis is better for larger volumes.[1][9]
-
Size of Labeled Molecule: All three methods are effective for macromolecules like proteins and antibodies. The key is the size difference between your labeled molecule and the this compound.
-
Required Purity: Affinity purification generally offers the highest purity for the biotinylated molecule.
-
Downstream Application: If your downstream application requires the native conformation of the protein, be cautious with affinity purification methods that use harsh elution conditions.[14] SEC and dialysis are generally milder.[7]
Q3: Can I quantify the amount of remaining free biotin after purification?
A3: Yes, you can indirectly quantify the amount of free biotin using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. The HABA-avidin complex has a specific absorbance that decreases when biotin is added, as biotin displaces the HABA. By comparing the absorbance of your purified sample to a standard curve of known biotin concentrations, you can estimate the amount of free biotin present.[1]
Q4: My protein of interest is very dilute. What is the best way to remove excess biotin without losing my sample?
A4: For dilute samples, sample loss due to non-specific binding to surfaces is a major concern.[4] Dialysis using a low-binding membrane is a good option. You can also consider adding a carrier protein, such as BSA, to your sample before purification to reduce non-specific binding, provided it doesn't interfere with your subsequent experiments.[1][4] When using spin columns, ensure you are using a column with a low-binding resin and that your sample volume and concentration are within the manufacturer's recommended range to maximize recovery.[4]
Q5: Are there alternatives to quenching the biotinylation reaction before purification?
A5: While quenching the reaction (e.g., with glycine or Tris buffer) is a common step to stop the labeling process, purification methods like size exclusion chromatography can often be performed directly after the incubation period.[15][16] The purification process itself will remove the unreacted biotin reagent, effectively stopping the reaction. Always refer to the specific protocol for your biotinylation reagent.
Quantitative Data Summary
The following table summarizes the performance of different methods for small molecule removal, providing a comparison of removal efficiency and protein recovery.
| Technology / Product | % Removal (Small Molecule) | % Recovery (Protein) | Notes |
| Zeba™ Dye and Biotin Removal Columns | >95% | >95% | Rapid spin-column format.[17] |
| Size Exclusion Chromatography (General Column) | Variable | Variable | Performance depends on column length, resin, and flow rate. |
| Dialysis | High (with sufficient time and buffer changes) | High | Can be time-consuming.[18] |
| Competitor Spin Columns (e.g., Bio-Rad® P30) | Generally lower than Zeba™ columns | Variable | Performance can vary between different brands.[2] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (Spin Column Method)
This method is ideal for the rapid removal of excess this compound from small sample volumes.
Materials:
-
Spin column with an appropriate MWCO (e.g., 7 kDa for proteins)
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves twisting off the bottom closure and removing the storage buffer by centrifugation.
-
Place the column in a new collection tube.
-
Slowly apply your sample containing the biotinylated molecule and excess this compound to the center of the resin bed.
-
Centrifuge the column at the recommended speed and time (e.g., 1,500 x g for 2 minutes).
-
The purified sample containing your labeled molecule will be in the collection tube. The excess this compound is retained in the column.[1]
Protocol 2: Dialysis
This method is suitable for larger sample volumes and for sensitive proteins.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for most proteins)
-
Dialysis buffer (e.g., PBS), chilled to 4°C
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Prepare the dialysis membrane as per the manufacturer's protocol (e.g., rinsing with buffer).
-
Load your sample into the dialysis tubing/cassette and seal it securely.
-
Place the sealed dialysis unit in a beaker containing a large volume of chilled dialysis buffer (at least 100 times the sample volume).
-
Stir the buffer gently on a stir plate at 4°C.
-
Allow dialysis to proceed for at least 4 hours, and ideally, change the buffer 2-3 times during a 24-48 hour period for complete removal of the free biotin.[1]
-
After the final dialysis period, carefully retrieve your purified sample from the tubing/cassette.
Visualizations
Caption: A flowchart illustrating the decision-making process for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. itwreagents.com [itwreagents.com]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Scientific FAQs - IBA Lifesciences [iba-lifesciences.com]
- 11. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. cdn.origene.com [cdn.origene.com]
- 16. researchgate.net [researchgate.net]
- 17. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Small Molecule and Biotin Removal | Thermo Fisher Scientific - SG [thermofisher.com]
preventing non-specific binding of Biotin-PEG2-alkyne
Welcome to the technical support center for Biotin-PEG2-Alkyne. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding non-specific binding in experiments utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
A1: this compound is a molecule that contains three key components:
-
Biotin: A vitamin that forms a very strong and specific bond with streptavidin and avidin proteins. This interaction is widely used in biological assays for detection and purification.
-
PEG2: A short polyethylene glycol linker with two ethylene glycol units. The PEG linker is hydrophilic, which can help to improve solubility and reduce non-specific binding of the entire molecule.
-
Alkyne: A terminal alkyne group that is used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently attach the biotin-PEG portion to a molecule of interest that has an azide group.
This reagent is commonly used for biotinylating molecules in complex biological samples for applications such as pull-down assays, in-gel detection, and imaging.[1][2]
Q2: What are the main causes of non-specific binding when using this compound?
A2: Non-specific binding (NSB) when using this compound can arise from several sources:
-
Issues with the Biotin-Streptavidin Interaction:
-
Endogenous Biotin: Many cells and tissues contain naturally biotinylated proteins, which can be captured by streptavidin, leading to high background.[3]
-
Non-specific Binding of Streptavidin/Avidin: Avidin, and to a lesser extent streptavidin, can bind non-specifically to surfaces and other molecules due to charge and glycosylation.[4]
-
-
Issues with the Click Chemistry (CuAAC) Reaction:
-
Copper(I)-Mediated Binding: The copper catalyst used in the click reaction can bind non-specifically to proteins, which can then be a source of background. This non-specific interaction appears to be dependent on the presence of the copper(I) catalyst.[5]
-
Alkyne Reactivity: The alkyne group itself can non-specifically interact with proteins.[5] There are also reports of side reactions with thiol groups, such as those in cysteine residues.[5]
-
Excess Reagents: A high concentration of the this compound reagent can lead to increased non-specific binding.[5]
-
-
General "Stickiness" of Proteins and Surfaces:
-
Hydrophobic and Ionic Interactions: Proteins and surfaces can have inherent tendencies to stick to each other through non-specific hydrophobic or ionic interactions.
-
Q3: How does the PEG2 linker in this compound affect non-specific binding?
A3: Polyethylene glycol (PEG) linkers are generally known to reduce non-specific binding by creating a hydrophilic layer that repels proteins. However, the PEG2 linker is quite short. While it does enhance the hydrophilicity of the molecule, a longer PEG chain might be more effective at preventing non-specific interactions by providing a greater steric hindrance to unwanted binding.
Q4: I am seeing a lot of background in my negative control where no azide-labeled molecule is present. What is the likely cause?
A4: High background in a "no azide" control strongly suggests that the non-specific binding is not due to the specific click reaction. The most likely culprits are:
-
Non-specific binding of the this compound to proteins or your solid support (e.g., beads, plate).
-
Copper(I)-mediated non-specific labeling of proteins.[5]
-
If you are using streptavidin for detection, there might be endogenous biotin in your sample that is being detected.[3]
Troubleshooting Guides
Guide 1: High Background in Pull-Down Assays
Problem: You are performing a pull-down assay with a biotinylated bait molecule (prepared using this compound and click chemistry) and streptavidin beads, but you are seeing many non-specific proteins in your elution.
| Potential Cause | Recommended Solution | Expected Outcome |
| Endogenous Biotinylated Proteins | Before the pull-down, pre-clear your lysate by incubating it with streptavidin beads to deplete endogenous biotinylated proteins.[3] | Reduction or elimination of bands that appear in both the control and experimental pull-downs. |
| Non-specific Binding to Beads | 1. Block the beads: Before adding your biotinylated bait, incubate the streptavidin beads with a blocking agent such as 5% Bovine Serum Albumin (BSA) or casein in your binding buffer for at least 1 hour. 2. Increase detergent concentration: Add a non-ionic detergent like Tween-20 (0.05% - 0.2%) to your binding and wash buffers. | A cleaner background with fewer non-specific protein bands. |
| Inefficient Washing | 1. Increase the number of washes: Perform at least 3-5 washes after incubating your lysate with the beads. 2. Increase wash buffer stringency: Increase the salt concentration (e.g., up to 500 mM NaCl) and/or detergent concentration in your wash buffer. | Removal of weakly interacting, non-specific proteins. |
| Non-specific Binding from Click Reaction | 1. Purify your bait protein: After the click reaction, purify your biotinylated bait protein to remove excess this compound and copper catalyst before the pull-down. 2. Optimize click reaction conditions: Reduce the concentration of this compound and ensure the use of a copper-chelating ligand like THPTA. | Reduced background from proteins that non-specifically interacted with the click chemistry reagents. |
Guide 2: High Background in Fluorescence Imaging
Problem: You are labeling cells with an azide-modified molecule, followed by reaction with this compound and detection with fluorescently labeled streptavidin, but you observe high, non-specific fluorescence.
| Potential Cause | Recommended Solution | Expected Outcome |
| Non-specific Binding of Streptavidin Conjugate | 1. Increase blocking: Use a robust blocking buffer (e.g., 5% BSA or 10% normal serum in PBS) and increase the blocking time (e.g., 1-2 hours at room temperature). 2. Optimize streptavidin concentration: Titrate your fluorescent streptavidin conjugate to find the optimal concentration that gives a good signal-to-noise ratio. | Reduced background fluorescence and clearer specific staining. |
| Non-specific Click Reaction Labeling | 1. Decrease this compound concentration: Use the lowest concentration of this compound that still provides a good signal. 2. Thorough washing: Increase the number and duration of washing steps after the click reaction. | Less off-target fluorescence. |
| Autofluorescence | Image an unstained control sample (cells that have not been treated with any fluorescent reagents) to assess the level of natural autofluorescence. If high, consider using a different fluorescent channel or quenching agents. | Identification and potential mitigation of the sample's inherent fluorescence. |
| Copper-Mediated Fluorescence | Ensure you are using a copper-chelating ligand (e.g., THPTA) and consider a final wash with a chelator like EDTA to remove any residual copper. | Reduction of any background signal caused by the copper catalyst. |
Data Presentation
Comparison of Common Blocking Agents
The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the properties and effectiveness of commonly used blocking agents.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Quantitative Blocking Efficiency |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Single protein, reducing cross-reactivity. Good for phospho-protein detection.[6][7] | Can be a weaker blocker than milk. Some antibodies may cross-react with BSA.[7] | A BSA layer with 35% surface coverage can exhibit 90-100% blocking efficiency on hydrophobic surfaces and 68-100% on hydrophilic surfaces.[8] |
| Non-fat Dry Milk / Casein | 1-5% (w/v) | Inexpensive and effective for many applications. Casein may provide lower backgrounds than BSA.[7][9] | Contains endogenous biotin and phosphoproteins, which can interfere with biotin-streptavidin detection and phospho-protein analysis.[10] | Casein can inhibit non-specific binding by over 90% at lower concentrations than many other proteins.[3] |
| Polyethylene Glycol (PEG) | Varies | Highly hydrophilic, creates a protein-repellent surface. | Can be less effective for smaller molecules that can penetrate the PEG layer. | A DDS-Tween-20 surface was shown to reduce non-specific adsorption by 10- to 30-fold compared to a standard PEG surface.[11] |
| Normal Serum | 5-10% (v/v) | Contains a mixture of proteins that can effectively block non-specific sites. | Must be from a different species than the primary and secondary antibodies to avoid cross-reactivity. | - |
| Detergents (e.g., Tween-20) | 0.05-0.2% (v/v) | Reduce non-specific hydrophobic interactions. | High concentrations can disrupt specific antibody-antigen interactions. | - |
Experimental Protocols
Protocol 1: General Blocking for On-Surface Experiments (e.g., Microscopy)
This protocol is suitable for blocking surfaces like glass coverslips or microplate wells.
-
Prepare the Surface: Clean the surface according to your standard procedure.
-
Prepare Blocking Buffer: A common and effective blocking buffer is 5% (w/v) BSA in Phosphate-Buffered Saline (PBS).
-
Blocking Step:
-
Cover the entire surface with the blocking buffer.
-
Incubate for at least 1 hour at room temperature. For sensitive applications, overnight incubation at 4°C can be more effective.
-
-
Washing:
-
Gently wash the surface 3 times with PBS containing 0.05% Tween-20 (PBST).
-
The surface is now ready for the subsequent steps of your experiment (e.g., click reaction, antibody incubation).
-
Protocol 2: Optimizing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol provides a starting point for performing a click reaction with this compound on a biological sample (e.g., azide-labeled proteins in a cell lysate).
-
Prepare Reagents (Stock Solutions):
-
This compound: 10 mM in DMSO
-
Copper(II) Sulfate (CuSO₄): 50 mM in water
-
Copper-chelating ligand (e.g., THPTA): 100 mM in water
-
Sodium Ascorbate: 500 mM in water (prepare fresh)
-
-
Reaction Setup (Example for 100 µL final volume):
-
In a microcentrifuge tube, combine:
-
Your azide-labeled sample (e.g., 50 µL of cell lysate at 1-2 mg/mL)
-
PBS to a final volume of 85 µL
-
-
Add 2 µL of the 100 mM THPTA solution (final concentration: 2 mM).
-
Add 1 µL of the 50 mM CuSO₄ solution (final concentration: 0.5 mM).
-
Add 2 µL of the 10 mM this compound solution (final concentration: 200 µM).
-
Vortex briefly.
-
-
Initiate the Reaction:
-
Add 10 µL of the freshly prepared 500 mM Sodium Ascorbate solution (final concentration: 50 mM).
-
Vortex immediately.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Stopping the Reaction and Cleanup:
-
For downstream applications like a pull-down, it is recommended to remove excess reagents. This can be done by protein precipitation (e.g., with acetone) or by using a desalting column.
-
Visualizations
Troubleshooting Workflow for Non-Specific Binding
Caption: A flowchart for troubleshooting non-specific binding.
Mechanisms of Non-Specific Binding and Prevention
Caption: Mechanisms of non-specific binding and prevention strategies.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 8. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 10. Comparison of blocking buffers for western blotting. | AAT Bioquest [aatbio.com]
- 11. medium.com [medium.com]
Technical Support Center: Biotin-PEG2-Alkyne Conjugates
Welcome to the technical support center for Biotin-PEG2-alkyne and related conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical reagent used in bioconjugation, a process that links molecules together.[1][2][3][4] It contains three key components:
-
Biotin: A vitamin that binds with extremely high affinity to avidin and streptavidin proteins. This strong and specific interaction is widely used for detection, purification, and immobilization of biomolecules.[5]
-
PEG2: A short polyethylene glycol (PEG) linker. This two-unit PEG spacer is hydrophilic (water-loving), which helps to increase the overall water solubility of the molecule and the molecules it's attached to.[1][5][6] It also provides a flexible spacer that can reduce steric hindrance.[6][7]
-
Alkyne: A functional group containing a carbon-carbon triple bond. This group is used in "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to covalently link the biotin-PEG moiety to a molecule containing an azide group.[1][2][3]
Q2: In which solvents is this compound soluble?
A2: this compound is generally soluble in a variety of common laboratory solvents. These include water, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[3][8] For preparing stock solutions, DMSO is often recommended.[2]
Q3: How should I store this compound?
A3: Proper storage is crucial to maintain the integrity of the reagent. It is recommended to store this compound at -20°C in the dark for long-term stability (up to 24 months).[1][3] It should also be kept desiccated to protect it from moisture.[1][3] For short-term transport, it can be kept at room temperature for up to three weeks.[1][3] Stock solutions in solvent can typically be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2][9]
Q4: Can the PEG chain length affect my experiment?
A4: Yes, the length of the PEG chain can significantly impact your results.
-
Solubility: Longer PEG chains generally lead to greater water solubility.[7][]
-
Steric Hindrance: Longer PEG chains provide more flexibility and can reduce steric hindrance, which is important when binding to bulky molecules.[7]
-
Binding Affinity: The length of the PEG spacer can influence the binding interaction between the biotin and streptavidin. Very long PEG chains could potentially create their own steric hindrance issues.[11]
Troubleshooting Guide
This guide addresses specific problems you might encounter when working with this compound.
Problem 1: The this compound powder is difficult to dissolve.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | While soluble in water, starting with an organic solvent like DMSO or DMF can be more effective for creating a concentrated stock solution.[2][12] |
| Low Temperature | Ensure the solvent and the reagent are at room temperature before attempting to dissolve. |
| Insufficient Mixing | Vortex or sonicate the solution to aid dissolution. For DMSO, ultrasonic treatment may be necessary for high concentrations.[2] |
| Degradation | If the product is old or has been stored improperly (e.g., exposed to moisture), it may have degraded, affecting its solubility. Use a fresh vial of the reagent. |
Problem 2: My biotinylated molecule precipitates out of solution.
| Possible Cause | Suggested Solution |
| Hydrophobic Nature of the Target Molecule | The addition of the hydrophilic PEG linker is designed to improve solubility, but if the target molecule is very hydrophobic, the conjugate may still have limited aqueous solubility.[6][13] |
| High Concentration | The conjugate may be precipitating due to being over-concentrated. Try working with a more dilute solution. |
| Buffer Conditions | The pH or salt concentration of your buffer may not be optimal for the solubility of your specific conjugate. Experiment with different buffer conditions. |
| Aggregation | The PEG linker helps prevent aggregation, but it can still occur, especially with proteins.[14] Consider including additives in your buffer that are known to reduce protein aggregation. |
Problem 3: The "click" reaction with my azide-containing molecule is inefficient.
| Possible Cause | Suggested Solution |
| Catalyst Inactivation | The Copper(I) catalyst is prone to oxidation.[15] Prepare the sodium ascorbate solution fresh each time to ensure it can effectively reduce the Cu(II) to the active Cu(I) state. Degas your solutions to remove oxygen.[15] |
| Reagent Quality | Ensure all click chemistry reagents (copper source, ligand, reducing agent, azide probe) are of high quality and not degraded.[15] |
| Steric Hindrance | The azide group on your target molecule may be in a location that is difficult for the this compound to access.[15] If working with proteins, you could try performing the reaction under denaturing conditions, if compatible with your downstream application.[15] |
| Incorrect Stoichiometry | Optimize the molar ratio of the reactants. It is common to use a molar excess of the smaller molecule (in this case, often the this compound).[15] |
Quantitative Data Summary
The following table summarizes key quantitative information for a typical this compound product.
| Parameter | Value | Source(s) |
| Molecular Weight | ~369.48 g/mol | [2][4][16] |
| Purity | ≥95% (often >98%) | [1][3][4][16] |
| Solubility in DMSO | 100 mg/mL (270.65 mM) | [2] |
| Storage (Solid) | -20°C for up to 3 years | [2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [2][9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Add fresh, anhydrous DMSO to the vial to achieve a desired concentration (e.g., 10 mM or 100 mg/mL).
-
Vortex the solution thoroughly. If needed, use an ultrasonic bath to ensure complete dissolution, especially for higher concentrations.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[2]
Protocol 2: General Protocol for Biotinylation via Click Chemistry (CuAAC)
This is a general guideline. Optimal conditions (concentrations, reaction time, temperature) should be determined for each specific application.
-
Prepare Reactants:
-
Dissolve your azide-modified molecule in an appropriate buffer (e.g., PBS).
-
Thaw an aliquot of your this compound stock solution.
-
-
Prepare Catalyst and Ligand Solutions:
-
Prepare a stock solution of a copper(II) source, such as copper(II) sulfate (CuSO₄), in water.
-
Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) in water or DMSO.
-
Crucially, prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water immediately before use. [15]
-
-
Reaction Assembly:
-
In a reaction tube, combine your azide-modified molecule, the this compound, and the copper ligand.
-
Add the copper(II) sulfate solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
The final reaction mixture may contain components in the µM to low mM range. A common starting point is a molar excess of the biotin-alkyne and other click reagents relative to the azide-labeled biomolecule.[15]
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The optimal time may vary.
-
-
Purification:
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: General workflow for a CuAAC "click chemistry" reaction.
Caption: Key factors influencing the solubility of the final conjugate.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. yh-bio.info [yh-bio.info]
- 4. This compound, 2227450-68-0 | BroadPharm [broadpharm.com]
- 5. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 8. Biotin-PEG2-amine, 138529-46-1 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. goldbio.com [goldbio.com]
- 13. updates.reinste.com [updates.reinste.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. precisepeg.com [precisepeg.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Biotin-PEG2-alkyne Click Chemistry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Biotin-PEG2-alkyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a biotinylation reagent used in click chemistry. It contains a biotin molecule linked to a terminal alkyne group via a two-unit polyethylene glycol (PEG) spacer.[1][2] The terminal alkyne allows for a highly specific and efficient covalent reaction with azide-modified molecules through CuAAC.[3] The PEG linker enhances the water solubility of the reagent and provides spacing between the biotin and the target molecule, which can improve binding to avidin or streptavidin.[4][5] Its primary application is the biotinylation of azide-containing biomolecules, such as proteins, nucleic acids, and glycans, for subsequent detection, purification, or immobilization.[1][4]
Q2: How should I store and handle this compound?
A2: Proper storage and handling are crucial to maintain the integrity of this compound. It is recommended to store the solid compound at -20°C in the dark for long-term stability (up to 24 months).[2][4] For short-term storage, it can be kept at room temperature for up to 3 weeks.[4] It is important to keep the reagent desiccated.[4] Stock solutions, typically prepared in anhydrous DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for about a month or at -80°C for up to six months.[2][6]
Q3: What are the key components of a typical CuAAC reaction using this compound?
A3: A standard CuAAC reaction mixture includes:
-
This compound: The alkyne-containing biotinylation reagent.
-
Azide-modified molecule: The target biomolecule to be biotinylated.
-
Copper(I) catalyst: The active catalyst for the cycloaddition. This is typically generated in situ from a copper(II) source.
-
Copper(II) source: Commonly copper(II) sulfate (CuSO₄).
-
Reducing agent: Sodium ascorbate is widely used to reduce Cu(II) to the active Cu(I) state.[7] It should be prepared fresh for each experiment.
-
Copper-chelating ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are used to stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction.[8][9]
-
Solvent: The reaction is often performed in aqueous buffers, sometimes with a co-solvent like DMSO or DMF to aid in the solubility of reagents.[10]
Q4: Can I perform this reaction without a copper catalyst?
A4: The traditional CuAAC reaction requires a copper(I) catalyst. However, due to concerns about copper's cytotoxicity in living systems, copper-free click chemistry methods have been developed.[11][12] These methods typically involve strain-promoted alkyne-azide cycloaddition (SPAAC), where a strained cyclooctyne (like DBCO) reacts with an azide without the need for a metal catalyst.[11][13] To use a copper-free approach, you would need to use a biotin reagent functionalized with a strained alkyne instead of the terminal alkyne of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during this compound click chemistry experiments.
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Copper Catalyst Inactivation | The active Cu(I) catalyst is prone to oxidation to inactive Cu(II).[14] Ensure you are using a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[7] De-gas your reaction mixture and/or perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[7] |
| Suboptimal Reagent Concentrations | The stoichiometry of the reactants and catalyst components is critical. Ensure you are using an appropriate excess of the biotin-alkyne or azide partner. The ligand-to-copper ratio is also important for catalyst stability; a 5:1 ratio is often recommended.[1] Refer to the recommended concentration ranges in the experimental protocol. |
| Poor Reagent Quality | Ensure your this compound and azide-modified biomolecule are of high purity and have not degraded. If possible, verify the integrity of your starting materials. |
| Inhibitors in the Reaction Mixture | Components in your buffer or sample can interfere with the reaction. High concentrations of chelating agents (e.g., EDTA), thiols (e.g., DTT, glutathione), or certain buffers like Tris can inhibit the copper catalyst.[7][8] If possible, perform a buffer exchange or purification step to remove interfering substances. |
| Solubility Issues | This compound is generally water-soluble due to the PEG linker, but your azide-modified biomolecule may have limited solubility.[4] Consider adding a co-solvent like DMSO or DMF (up to 50%) to improve the solubility of all components.[10] |
Problem: Non-Specific Staining or Multiple Products
| Potential Cause | Troubleshooting Steps |
| Alkyne Homocoupling (Glaser Coupling) | This side reaction can occur in the presence of oxygen and copper, leading to the formation of diyne byproducts.[7] Minimize oxygen exposure by de-gassing the reaction mixture and using a sufficient excess of the reducing agent.[7] |
| Reaction with Thiols | Free thiols, such as those on cysteine residues in proteins, can sometimes react in the presence of the copper catalyst, leading to off-target labeling.[15] If this is a concern, consider using a thiol-blocking agent prior to the click reaction. |
| Reactive Oxygen Species (ROS) Damage | The combination of copper and a reducing agent can generate reactive oxygen species, which may damage your biomolecule.[16] The use of a copper-chelating ligand can help mitigate this by protecting the biomolecule.[8] |
Data Presentation
Table 1: Recommended Reagent Concentrations for a Typical CuAAC Reaction
| Reagent | Stock Concentration | Final Concentration | Notes |
| Azide-modified Biomolecule | Varies | 10 µM - 2 mM | The concentration will depend on your specific experiment. |
| This compound | 10 mM in DMSO | 20 µM - 10 mM | A 1.1 to 10-fold molar excess over the azide is common.[17] |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 50 µM - 1 mM | |
| Sodium Ascorbate | 100 mM in H₂O | 500 µM - 5 mM | Prepare fresh before each use. A 5-10 fold excess over copper is typical. |
| Ligand (e.g., THPTA) | 50 mM in H₂O | 250 µM - 5 mM | A ligand-to-copper ratio of 5:1 is often recommended to protect the catalyst and biomolecules.[1] |
Experimental Protocols
Detailed Protocol for Biotinylation of an Azide-Modified Protein using this compound
This protocol is a general guideline and may require optimization for your specific application.
1. Reagent Preparation:
-
Azide-Modified Protein: Prepare a stock solution of your protein at a known concentration in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing high concentrations of chelating agents or thiols.
-
This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.
-
Ligand (THPTA) Stock Solution: Prepare a 50 mM stock solution in deionized water.
2. Reaction Setup:
-
In a microcentrifuge tube, add the following reagents in the specified order:
-
Azide-modified protein solution (to a final concentration of 100 µM).
-
This compound stock solution (to a final concentration of 200 µM, a 2-fold molar excess).
-
Ligand (THPTA) stock solution (to a final concentration of 500 µM).
-
Copper(II) Sulfate (CuSO₄) stock solution (to a final concentration of 100 µM).
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution (to a final concentration of 1 mM).
-
3. Reaction Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The optimal reaction time may vary depending on the reactants and their concentrations. The reaction can be performed on a rotator or with occasional gentle mixing.
4. Product Purification:
-
After the reaction is complete, the biotinylated protein can be purified to remove excess reagents. Common purification methods include:
-
Size-Exclusion Chromatography (e.g., desalting column): This is effective for removing small molecule reagents from larger protein products.
-
Dialysis: Suitable for removing small molecules from the reaction mixture.
-
Affinity Chromatography: If an appropriate tag is present on the protein, this can be used for purification.
-
5. Analysis:
-
The success of the biotinylation can be confirmed by various methods, such as:
-
Western Blot: Using a streptavidin-HRP conjugate to detect the biotinylated protein.
-
Mass Spectrometry: To confirm the mass increase corresponding to the addition of the this compound moiety.
-
Gel-Shift Assay: Biotinylation can sometimes cause a slight shift in the protein's mobility on an SDS-PAGE gel.
-
Mandatory Visualization
Caption: Experimental workflow for this compound click chemistry.
Caption: Troubleshooting logic for low-yield this compound click reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. cn.lumiprobe.com [cn.lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 10. interchim.fr [interchim.fr]
- 11. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 12. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
optimizing catalyst concentration for Biotin-PEG2-alkyne reactions
Welcome to the technical support center for optimizing catalyst concentration in Biotin-PEG2-alkyne reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."
Frequently Asked Questions (FAQs)
Q1: What are the essential components for a successful this compound click reaction?
A typical CuAAC reaction for labeling with this compound requires the following components:
-
Alkyne-modified biomolecule: Your protein, peptide, or other molecule of interest containing a terminal alkyne group.
-
Azide-functionalized biotin: In this case, a biotin molecule with an azide group that will react with the alkyne.
-
Copper(I) catalyst: The active catalyst for the reaction. As Cu(I) is unstable in solution, it is typically generated in situ from a Cu(II) salt.[1]
-
Copper(II) source: Commonly copper(II) sulfate (CuSO₄).
-
Reducing agent: Used to reduce Cu(II) to the active Cu(I) state. Sodium ascorbate is a widely used reducing agent.[2]
-
Copper-chelating ligand: Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are crucial for stabilizing the Cu(I) catalyst, preventing side reactions, and improving reaction efficiency, especially in aqueous buffers.[1][3]
Q2: Why is a ligand necessary in my click reaction?
Ligands play a critical role in CuAAC reactions for several reasons:
-
Stabilize the Cu(I) oxidation state: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Ligands protect the Cu(I) from oxidation.[2]
-
Prevent catalyst disproportionation: Ligands prevent the Cu(I) catalyst from disproportionating into Cu(0) and Cu(II).
-
Increase reaction rate: By stabilizing the catalyst, ligands can significantly accelerate the rate of the click reaction.[3]
-
Protect biomolecules: In bioconjugation, ligands can prevent the copper catalyst from causing damage to sensitive biomolecules like proteins.[3] For instance, the combination of copper and sodium ascorbate can lead to the generation of reactive oxygen species that may degrade amino acids.[2]
Q3: My protein precipitates during the labeling reaction. What could be the cause?
Protein precipitation during a click reaction can be caused by several factors:
-
High degree of labeling: Attaching a large, hydrophobic molecule like biotin can alter the solubility of your protein.[4] Consider reducing the molar ratio of the this compound to your protein.
-
Copper-induced aggregation: Copper ions can sometimes interact with proteins and cause them to aggregate.[2] Using an appropriate copper-chelating ligand can help mitigate this issue.
-
Incorrect buffer conditions: Ensure your buffer pH and composition are suitable for your protein's stability.
Q4: I am observing low or no labeling of my target molecule. What are the potential reasons?
Low labeling efficiency is a common issue with several potential causes:
-
Catalyst inactivation: The Cu(I) catalyst is sensitive to oxygen.[2] Ensure your solutions are degassed and consider performing the reaction under an inert atmosphere. Also, prepare the sodium ascorbate solution fresh for each experiment as it can oxidize in solution.[5]
-
Suboptimal reagent concentrations: The concentrations of the catalyst, ligand, and reducing agent are critical. Refer to the recommended concentration ranges in the tables below.
-
Presence of interfering substances: Buffers containing Tris can interfere with the reaction by chelating copper.[5] Reducing agents like DTT can also inhibit the reaction. It is advisable to remove these substances before starting the click reaction.
-
Degraded reagents: Ensure the quality of your this compound and other reagents.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common problems encountered during this compound reactions.
| Problem | Possible Cause | Recommended Solution |
| Low Reaction Yield | Inactive catalyst due to oxidation. | Prepare fresh sodium ascorbate solution. Degas all solutions and consider working under an inert (nitrogen or argon) atmosphere.[5] |
| Incorrect ratio of ligand to copper. | Use a ligand-to-copper ratio of at least 5:1 to protect the Cu(I) state.[5] | |
| Suboptimal reagent concentrations. | Optimize the concentrations of copper, ligand, and reducing agent. Refer to the concentration tables below. | |
| Steric hindrance at the alkyne site. | If the alkyne group is buried within a protein, consider performing the reaction under denaturing conditions (e.g., with 1% SDS), if compatible with your downstream application. | |
| Non-Specific Labeling | Thiol-alkyne side reactions. | If your protein contains free cysteine residues, they can react with the alkyne. Pre-treat your sample with a thiol-blocking agent like N-ethylmaleimide (NEM).[6] |
| Insufficient removal of excess biotin reagent. | Ensure thorough purification of your labeled product using methods like size-exclusion chromatography to remove unreacted this compound. | |
| Protein Precipitation | High degree of labeling altering protein properties. | Decrease the molar ratio of this compound to your protein to reduce the number of attached biotin molecules.[4] |
| Copper-induced protein aggregation. | Ensure an adequate concentration of a suitable ligand (e.g., THPTA) is used to chelate the copper and prevent it from causing aggregation.[2] | |
| Inconsistent Results | Variability in reagent preparation. | Prepare fresh solutions of sensitive reagents like sodium ascorbate for each experiment.[7] |
| Presence of interfering substances in the sample. | Avoid Tris-based buffers.[5] Remove any reducing agents like DTT from your protein sample by dialysis or buffer exchange prior to the reaction. |
Experimental Protocols & Data
Recommended Reagent Concentrations
The optimal concentrations for your specific experiment may require some optimization. However, the following table provides a general starting point for a typical this compound labeling reaction.
| Component | Typical Concentration Range | Notes |
| Alkyne-Modified Protein | 1 - 50 µM | Lower concentrations may necessitate longer reaction times or a higher excess of other reagents.[5] |
| Biotin-PEG2-Azide | 10 µM - 1 mM | A 2- to 10-fold molar excess over the alkyne-modified protein is often recommended.[5] |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | Higher concentrations are generally not required and may increase the risk of protein damage.[2] |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | Maintain a ligand-to-copper ratio of at least 5:1.[5] |
| Sodium Ascorbate | 1 - 5 mM | Use a freshly prepared solution. A 3- to 10-fold excess over the copper is common.[1] |
General Experimental Protocol
-
Prepare Stock Solutions:
-
Alkyne-Protein: Prepare your alkyne-modified protein in a suitable, non-interfering buffer such as PBS or HEPES.
-
Biotin-PEG2-Azide: Dissolve in a compatible solvent like DMSO to a stock concentration of 10 mM.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in water.
-
Ligand (THPTA): Prepare a 100 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 300 mM stock solution in water. This solution should be made fresh immediately before use. [8]
-
-
Reaction Assembly:
-
In a microfuge tube, combine your alkyne-modified protein solution and the appropriate volume of buffer.
-
Add the Biotin-PEG2-azide stock solution to the desired final concentration.
-
Add the THPTA ligand stock solution.
-
Add the CuSO₄ stock solution and mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2]
-
-
Incubation:
-
Incubate the reaction at room temperature for 30 minutes to 1 hour.[8] Protect the reaction from light. Longer incubation times may improve labeling efficiency in some cases.
-
-
Purification:
-
Remove excess reagents and purify the biotin-labeled protein using an appropriate method, such as size-exclusion chromatography or dialysis.
-
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow for this compound Labeling
Caption: A typical experimental workflow for the CuAAC-mediated labeling of a protein with this compound.
Troubleshooting Decision Tree for Low Labeling Yield
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Biotin-PEG2-Alkyne Conjugations
Welcome to the technical support center for Biotin-PEG2-alkyne conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges encountered when scaling up these reactions.
Frequently Asked Questions (FAQs)
Q1: What is a this compound conjugation?
A1: this compound conjugation is a chemical process used to attach a biotin molecule to another molecule of interest via a Polyethylene Glycol (PEG) spacer. This is typically achieved using a "click chemistry" reaction, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3][4] In this reaction, the alkyne group on the this compound reacts with an azide group on the target molecule to form a stable triazole linkage.[4][5] The PEG linker enhances solubility and reduces steric hindrance, ensuring the biotin can be efficiently recognized by avidin or streptavidin for detection or purification purposes.[2][6]
Q2: Why is CuAAC the preferred method for this conjugation?
A2: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly favored because it is a "click reaction," meaning it is high-yielding, specific, and forms a stable product under mild, often aqueous, conditions.[4] Unlike the uncatalyzed version which requires high temperatures and can produce a mix of products, the copper-catalyzed reaction proceeds efficiently at room temperature and specifically yields the 1,4-disubstituted triazole product.[4] This level of control and efficiency is crucial when working with sensitive biological molecules.
Q3: What are the critical components of a CuAAC reaction for this compound conjugation?
A3: A typical CuAAC reaction mixture includes:
-
This compound: The biotinylation reagent.
-
Azide-modified molecule: The target molecule to be biotinylated.
-
Copper(II) source: Typically Copper(II) sulfate (CuSO₄).
-
Reducing agent: Almost always sodium ascorbate, used to reduce Cu(II) to the active Cu(I) catalyst in situ.[4][7]
-
Copper-chelating ligand: Such as THPTA or BTTAA, to stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction.[7][8][9]
-
Buffer: An amine-free buffer like PBS or HEPES is essential to avoid chelation of the copper catalyst.[10][11]
Q4: Can I perform this reaction without a copper catalyst?
A4: Yes, copper-free click chemistry, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative.[1][5] This method requires the use of a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne allows the reaction with an azide to proceed efficiently without a catalyst.[7] This is particularly advantageous for applications in living cells or in vivo where copper toxicity is a major concern.[5][11]
Troubleshooting Guide
This guide addresses common problems encountered during the scaling up of this compound conjugations.
Problem 1: Low or No Conjugation Yield
Q: My reaction yield is very low or I'm only recovering my starting materials. What are the likely causes and how can I fix this?
A: Low yield is the most common issue when scaling up click reactions.[10] Several factors can contribute to this problem. The following workflow and table can help you diagnose the issue.
Caption: Troubleshooting workflow for low conjugation yield.
| Potential Cause | Troubleshooting Steps | Citation |
| Catalyst Inactivation | The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen. | [10][12] |
| Solution: | ||
| 1. Degas Buffers: Thoroughly degas all buffers and reaction mixtures with nitrogen or argon before adding the copper source. | [10] | |
| 2. Use Fresh Reducing Agent: Sodium ascorbate degrades over time, especially in solution. Always prepare it fresh for each experiment. Old or oxidized ascorbate may appear brownish and will be ineffective. | [10][12] | |
| 3. Use a Stabilizing Ligand: Use a copper-chelating ligand like THPTA or BTTAA. A 5:1 ligand-to-copper ratio is often recommended to protect the Cu(I) state. | [8][9][10] | |
| Poor Reagent Quality | Impurities or degradation of starting materials (biotin-alkyne or azide-molecule) can inhibit the reaction. | [13] |
| Solution: | ||
| 1. Verify Purity: Ensure the purity of your starting materials using appropriate analytical methods (e.g., HPLC, NMR). | [13] | |
| 2. Proper Storage: Store reagents as recommended by the manufacturer, typically desiccated and at -20°C or -80°C.[1][14] | ||
| Suboptimal Concentrations | Click reactions are concentration-dependent; very dilute solutions can result in poor yields, a common issue during scale-up. | [10] |
| Solution: | ||
| 1. Increase Reactant Concentration: If possible, increase the concentration of your alkyne and azide components. | [10] | |
| 2. Optimize Stoichiometry: Use a slight excess (e.g., 1.1 to 2-fold) of the less precious reagent (often the this compound). | [13] | |
| Buffer Interference | Buffers containing primary amines (e.g., Tris, glycine) can chelate the copper catalyst and inhibit the reaction. | [10][11][15] |
| Solution: | ||
| 1. Buffer Exchange: Perform a buffer exchange into an amine-free buffer like PBS or HEPES prior to the reaction. | [10][15] |
Problem 2: Protein Degradation or Aggregation
Q: I'm observing protein precipitation or loss of function after my conjugation reaction. What could be causing this?
A: Protein degradation and aggregation are known side effects of CuAAC, often caused by the reaction components themselves.
| Potential Cause | Troubleshooting Steps | Citation |
| Oxidative Damage | Reactive oxygen species (ROS) generated by the reaction between Cu(I) and ascorbate in the presence of oxygen can damage sensitive amino acid residues like histidine and arginine. | [7][9] |
| Solution: | ||
| 1. Thorough Degassing: Rigorously remove oxygen from the reaction mixture. | [10] | |
| 2. Use Additives: Include aminoguanidine in the reaction mixture to act as a scavenger for reactive byproducts of ascorbate oxidation. | [9] | |
| 3. Use a Protective Ligand: Ligands like THPTA not only accelerate the reaction but also help minimize copper-mediated protein damage. | [7][9] | |
| Ascorbate Byproducts | Dehydroascorbate, an oxidation product of ascorbate, is an electrophile that can react with lysine and arginine residues, leading to crosslinking and aggregation. | [9] |
| Solution: | ||
| 1. Control Reagent Addition: Add the reagents in a specific order: mix CuSO₄ with the ligand first, add this to the azide/alkyne solution, and only then initiate the reaction by adding sodium ascorbate. | [9] | |
| Thiol Reactivity | Free thiols from cysteine residues can interfere with the reaction or react with alkyne tags. | [10][16] |
| Solution: | ||
| 1. Block Thiols: If your protein contains reactive cysteines, pre-treat it with a thiol-blocking agent like N-ethylmaleimide (NEM) before the click reaction. | [10] |
Problem 3: Purification Challenges at Scale
Q: How can I efficiently purify my scaled-up biotinylated product away from excess reagents and byproducts?
A: Purification is a critical step. The best method depends on the scale and nature of your product.
| Purification Method | Description | Advantages | Disadvantages | Citation |
| Dialysis / Diafiltration | Removes small molecules (excess reagents, salts) by diffusion across a semi-permeable membrane. | Simple, good for large volume buffer exchange. | Slow, may not be efficient for removing all unreacted biotin-PEG. | [15][17] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. The larger conjugate elutes before smaller, unreacted reagents. | Good for removing a wide range of small molecule impurities. | Can lead to sample dilution; column capacity limits scale. | [17][18] |
| Affinity Chromatography | Uses immobilized metal affinity chromatography (IMAC) or streptavidin/avidin resin to capture the biotinylated product. | Highly specific, yields a very pure product. | Can be expensive; harsh elution conditions may be required. | [17] |
| PEG Precipitation | Polyethylene glycol is used to selectively precipitate large molecules like proteins or antibodies, leaving smaller impurities in solution. | Cost-effective, easy to scale up, and can be integrated into existing workflows. | Requires careful optimization of PEG concentration and pH for each specific product. | [19][20] |
Experimental Protocols
Protocol 1: General CuAAC for this compound Conjugation to an Azide-Protein
This protocol provides a starting point for a 1 mL scale reaction. Optimization will be required based on the specific protein and desired degree of labeling.
Materials:
-
Azide-modified protein in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
THPTA ligand
-
Sodium Ascorbate
-
Degassed, high-purity water
-
DMSO (for dissolving biotin-alkyne)
Stock Solutions:
-
Protein-Azide: Prepare a 10 mg/mL (or desired concentration) solution in degassed PBS.
-
This compound: Prepare a 10 mM stock in DMSO.
-
CuSO₄: Prepare a 50 mM stock in degassed water.
-
THPTA: Prepare a 250 mM stock in degassed water.
-
Sodium Ascorbate: Prepare fresh just before use. Prepare a 500 mM stock in degassed water.
Procedure:
-
In a microcentrifuge tube, add your Azide-Protein solution.
-
Add the this compound stock solution to achieve a 5- to 10-fold molar excess over the protein. Gently mix.
-
In a separate tube, prepare the catalyst premix:
-
Add 4 µL of 50 mM CuSO₄.
-
Add 4 µL of 250 mM THPTA. (This creates a 5:1 ligand:copper ratio).
-
Vortex briefly.
-
-
Add the 8 µL of catalyst premix to the protein/alkyne mixture. The final copper concentration will be ~200 µM.
-
Initiate the reaction by adding 4 µL of the freshly prepared 500 mM sodium ascorbate solution (final concentration ~2 mM).
-
Incubate the reaction at room temperature for 1-4 hours with gentle end-over-end mixing. Protect from light.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
Proceed immediately to purification to remove excess reagents.
Caption: Experimental workflow for CuAAC biotinylation.
Visualization of Reaction Pathway
The diagram below illustrates the catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Catalytic cycle of the CuAAC reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. chempep.com [chempep.com]
- 6. Biotin-PEG4-alkyne - Creative Biolabs [creative-biolabs.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 16. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomedres.us [biomedres.us]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Confirming Biotin-PEG2-Alkyne Conjugation
For researchers in drug development and molecular biology, the successful conjugation of molecules like Biotin-PEG2-alkyne is a critical first step in a multitude of applications, from targeted drug delivery to advanced cellular imaging. This guide provides a comparative overview of common analytical techniques used to verify the successful synthesis and subsequent conjugation of this compound, complete with experimental data, detailed protocols, and workflow visualizations.
This compound is a valuable chemical tool, featuring a biotin moiety for strong and specific binding to streptavidin, a hydrophilic PEG (polyethylene glycol) linker to enhance solubility and reduce steric hindrance, and a terminal alkyne group for "click" chemistry reactions.[1][2][3] Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific reaction used to link the biotin tag to azide-modified molecules of interest, such as proteins, nucleic acids, or small molecules.[4][5][6][7] Confirmation of the initial this compound structure and its subsequent successful conjugation is paramount for the reliability of downstream experiments.
Comparison of Analytical Confirmation Methods
The choice of analytical method to confirm conjugation depends on the available equipment, the nature of the molecules involved, and the level of detail required. The following table summarizes and compares the most common techniques.
| Method | Information Provided | Sensitivity | Sample Requirement | Equipment / Cost | Ease of Use |
| Mass Spectrometry (MS) | Precise molecular weight of the conjugate, confirming the addition of the this compound moiety. | High | Low (µg to ng) | High | Moderate to High |
| NMR Spectroscopy | Detailed structural information, confirming the presence of characteristic peaks for biotin, PEG, and alkyne groups. | Low to Moderate | High (mg) | High | High (for experts) |
| HPLC | Purity of the conjugate, separation from starting materials, and quantification. | High | Low (µg) | Moderate | Moderate |
| FTIR Spectroscopy | Presence of key functional groups (e.g., alkyne C≡C stretch, azide N≡N stretch disappearance). | Moderate | Low (µg to mg) | Low to Moderate | Easy |
| Functional Assays (e.g., Streptavidin binding) | Indirect confirmation of successful biotinylation and accessibility of the biotin tag. | Very High | Low (ng to pg) | Low | Easy |
Experimental Workflows and Logical Relationships
The following diagrams illustrate a typical experimental workflow for a conjugation reaction followed by confirmation, and the logical relationship between the different analytical techniques in providing evidence for a successful conjugation.
Caption: A general experimental workflow for conjugating this compound to an azide-modified molecule.
Caption: Logical relationships between confirmation methods and the evidence they provide for successful conjugation.
Detailed Experimental Protocols
Below are representative protocols for each of the primary analytical techniques. Note that specific parameters may need to be optimized for your particular conjugate.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the this compound conjugate.
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Use an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Data Acquisition:
-
For ESI-MS, infuse the sample directly or via LC-MS. Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight of the conjugate.
-
For MALDI-MS, spot the sample with a suitable matrix (e.g., sinapinic acid for proteins) onto the target plate and allow it to dry before analysis.
-
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the conjugate. Compare the observed mass with the calculated theoretical mass. A successful conjugation will show a mass shift corresponding to the addition of the this compound moiety minus the mass of any leaving groups.
NMR Spectroscopy
Objective: To confirm the covalent attachment and structural integrity of the this compound conjugate.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Analyze the spectrum for characteristic peaks.
-
Biotin: Look for signals corresponding to the ureido protons (around 6.3-6.4 ppm in DMSO-d₆) and methine protons of the biotin ring structure (around 4.1-4.3 ppm).[8][9]
-
PEG: A strong signal around 3.5-3.6 ppm corresponds to the ethylene glycol protons.[8]
-
Alkyne: The terminal alkyne proton in the starting material will have a characteristic chemical shift (around 2.5-3.0 ppm). Upon successful click chemistry conjugation, this signal will disappear, and a new signal for the triazole proton will appear (typically 7.5-8.5 ppm).
-
Compare the spectrum of the conjugate to the spectra of the starting materials to confirm the presence of all components and the disappearance of reactant-specific signals.[10]
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the this compound conjugate and separate it from unreacted starting materials.
Protocol:
-
Sample Preparation: Dissolve the reaction mixture or purified conjugate in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use an HPLC system with a suitable detector (e.g., UV-Vis) and a reverse-phase column (e.g., C18).[11]
-
Chromatographic Conditions:
-
Data Analysis: Analyze the chromatogram. The conjugate should elute as a single, well-defined peak with a different retention time than the starting materials. Purity can be estimated by integrating the peak area of the product relative to the total peak area.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the presence and disappearance of key functional groups.
Protocol:
-
Sample Preparation: Prepare a KBr pellet of the solid sample or cast a thin film from a solution onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over a range of approximately 4000-400 cm⁻¹.
-
Data Analysis:
-
Alkyne: Look for a weak but sharp C≡C stretch around 2100-2260 cm⁻¹ and a C-H stretch for the terminal alkyne around 3300 cm⁻¹ in the this compound starting material. These peaks should be absent in the successfully conjugated product.
-
Azide: The azide group in the starting material will show a strong, sharp absorption band around 2100 cm⁻¹. This peak should also disappear upon successful conjugation.
-
Biotin: Characteristic peaks for the ureido C=O stretch (around 1700 cm⁻¹) and N-H stretches (around 3300 cm⁻¹) should be present in both the starting material and the final product.[13][14]
-
By employing a combination of these analytical techniques, researchers can confidently confirm the successful conjugation of this compound, ensuring the integrity and reliability of their subsequent experiments. Mass spectrometry provides definitive evidence of the correct mass, NMR confirms the detailed chemical structure, HPLC assesses purity, and FTIR offers a quick check for the presence or absence of key functional groups.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Click Chemistry, Biontinylation | BroadPharm [broadpharm.com]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN101504393A - HPLC measuring method for d-biotin and its impurity content - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fourier-transform infrared spectroscopic studies on avidin secondary structure and complexation with biotin and biotin-lipid assemblies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biotin-PEG2-alkyne and Biotin-PEG4-alkyne for Bioconjugation and Proteomics
For researchers, scientists, and drug development professionals leveraging bioconjugation techniques, the choice of linker can be critical to experimental success. This guide provides an objective comparison of two commonly used biotinylation reagents, Biotin-PEG2-alkyne and Biotin-PEG4-alkyne, focusing on their structural differences and the resulting implications for their application in areas such as "click" chemistry, proteomics, and targeted drug delivery.
Executive Summary
This compound and Biotin-PEG4-alkyne are both heterobifunctional reagents that possess a biotin moiety for affinity purification or detection and a terminal alkyne group for covalent ligation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The primary distinction between these two molecules lies in the length of their polyethylene glycol (PEG) spacer arm, with this compound containing two ethylene glycol units and Biotin-PEG4-alkyne containing four. This seemingly minor structural variance can have significant consequences for solubility, steric hindrance, and the efficiency of binding to avidin or streptavidin.
Physicochemical Properties: A Tabular Comparison
The following table summarizes the key quantitative data for this compound and Biotin-PEG4-alkyne.
| Property | This compound | Biotin-PEG4-alkyne | Reference |
| Molecular Formula | C17H27N3O4S | C21H35N3O6S | [1][2][3] |
| Molecular Weight | 369.48 g/mol | 457.58 g/mol | [2] |
| PEG Linker Length | 2 ethylene glycol units | 4 ethylene glycol units | |
| Solubility | Soluble in DMSO, DMF.[4] Generally lower aqueous solubility compared to PEG4 variant. | Soluble in water, DMSO, DMF, DCM, MeOH.[5][6] The longer PEG chain enhances aqueous solubility.[6] |
Performance Characteristics: The Impact of PEG Linker Length
The length of the PEG spacer arm is a critical determinant of the performance of these biotinylation reagents in various applications.
Solubility: The additional ethylene glycol units in Biotin-PEG4-alkyne increase its hydrophilicity, leading to enhanced solubility in aqueous buffers.[6] This can be a significant advantage in biological applications where maintaining the solubility of the reagent and the resulting conjugate is crucial to prevent aggregation and ensure reaction efficiency.
Steric Hindrance: The biotin-binding pockets of avidin and streptavidin are located below the surface of the protein. A longer spacer arm, as found in Biotin-PEG4-alkyne, more effectively distances the conjugated biomolecule from the biotin moiety. This increased separation minimizes steric hindrance, facilitating more efficient binding to avidin or streptavidin resins or conjugates, which is particularly important when working with large proteins or complex biological samples.[3][7]
Binding Affinity: The binding of biotin to avidin or streptavidin is exceptionally strong. However, very long PEG chains have been shown to potentially decrease the binding affinity. For the relatively short PEG linkers in this compound and Biotin-PEG4-alkyne, this effect is likely to be negligible. The improved accessibility of the biotin moiety due to the longer PEG4 linker is expected to be the dominant factor, leading to more efficient capture of biotinylated molecules.
Experimental Protocols
A common application for these reagents is in proteomics workflows such as Biorthogonal Non-Canonical Amino Acid Tagging (BONCAT). The following is a generalized protocol for the labeling and enrichment of newly synthesized proteins from cell culture using a Biotin-PEG-alkyne reagent.
1. Metabolic Labeling of Proteins:
-
Culture cells in a methionine-free medium.
-
Supplement the medium with an azide-containing methionine analog, such as L-azidohomoalanine (AHA), and incubate for a desired period to allow for incorporation into newly synthesized proteins.
2. Cell Lysis:
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
3. Protein Quantification:
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
4. Click Chemistry Reaction:
-
To the protein lysate, add the Biotin-PEG-alkyne reagent (either PEG2 or PEG4) to a final concentration of 100-200 µM.
-
Prepare a "click" reaction cocktail containing a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).
-
Add the click cocktail to the lysate and incubate at room temperature for 1-2 hours with gentle rotation.
5. Enrichment of Biotinylated Proteins:
-
Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at room temperature to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
6. On-Bead Digestion (for Mass Spectrometry Analysis):
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a protease, such as trypsin, and incubate overnight at 37°C to digest the proteins into peptides.
7. Sample Preparation for Mass Spectrometry:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Dry the peptides and resuspend them in a suitable buffer for LC-MS/MS analysis.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Logical relationship of PEG linker length to molecular properties.
Caption: Experimental workflow for BONCAT proteomics.
Caption: EGFR signaling pathway with a potential biotinylation target.
Conclusion and Recommendations
Both this compound and Biotin-PEG4-alkyne are effective reagents for biotinylating azide-modified molecules via click chemistry. The choice between them should be guided by the specific requirements of the experiment.
This compound is a suitable choice for applications where a shorter linker is preferred and solubility is not a major concern. It may be advantageous in structural studies where precise distance measurements are required.
Biotin-PEG4-alkyne is generally the recommended choice for most biological applications, especially in proteomics and when working with large biomolecules. Its superior aqueous solubility and the ability of the longer PEG linker to reduce steric hindrance and improve binding to avidin/streptavidin make it a more robust and versatile reagent.
Ultimately, for novel or sensitive applications, empirical testing of both linkers may be warranted to determine the optimal choice for achieving the desired experimental outcome.
References
- 1. This compound, 2227450-68-0 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. This compound | CAS:2227450-68-0 | AxisPharm [axispharm.com]
- 4. Biotin-PEG2-C4-alkyne, 1011268-28-2 | BroadPharm [broadpharm.com]
- 5. Biotin-PEG4-alkyne, 1458576-00-5 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. lumiprobe.com [lumiprobe.com]
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG2-alkyne vs. NHS-ester
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules with biotin is a cornerstone of numerous applications, from affinity purification and immunoassays to drug targeting. The choice of biotinylation reagent is a critical determinant of experimental success, influencing not only the efficiency of labeling but also the specificity and biological integrity of the target molecule. This guide provides an objective comparison of two prevalent classes of biotinylation reagents: the traditional amine-reactive NHS-esters and the more recent Biotin-PEG2-alkyne, which utilizes bioorthogonal click chemistry.
This comparison delves into their fundamental mechanisms of action, assesses their performance based on available data, and provides detailed experimental protocols to guide researchers in selecting the optimal reagent for their specific needs.
Mechanism of Action: A Tale of Two Chemistries
The primary difference between this compound and NHS-ester biotinylation reagents lies in their chemical reactivity and the functional groups they target.
NHS-Ester Biotinylation: Targeting Primary Amines
N-hydroxysuccinimide (NHS) esters are a classical and widely used class of reagents for biotinylating proteins and other molecules containing primary amines (-NH2).[1] The reaction proceeds via a nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1] This reaction is typically performed in buffers with a slightly alkaline pH (7-9) to ensure the primary amines are in their more reactive, deprotonated state.[1] The primary targets for NHS-ester biotinylation on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group.[1]
This compound: Precision Labeling with Click Chemistry
This compound represents a more modern approach to biotinylation, leveraging the power of copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry."[2] This method offers high specificity and bio-orthogonality, meaning the reaction is highly selective for its target functional groups (an alkyne and an azide) and does not interfere with native biological functional groups.[3] The process is a two-step approach. First, the target molecule must be functionalized with an azide group. Subsequently, the this compound is "clicked" onto the azide-modified molecule in the presence of a copper(I) catalyst, forming a stable triazole linkage.[3] The inclusion of a hydrophilic PEG2 (polyethylene glycol) linker enhances the water solubility of the reagent and reduces steric hindrance.[4]
Comparative Performance
While direct, head-to-head quantitative comparisons under identical experimental conditions are not always readily available in the literature, a qualitative and semi-quantitative assessment can be made based on the underlying chemical principles of each method.
| Feature | This compound | NHS-Ester Biotinylation Reagents |
| Target Functional Group | Terminal Alkyne (requires prior azide functionalization of the target) | Primary Amines (e.g., Lysine residues, N-terminus) |
| Reaction Chemistry | Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Nucleophilic Acyl Substitution |
| Specificity | High: The alkyne-azide reaction is highly specific and bio-orthogonal, minimizing off-target labeling. | Moderate to Low: NHS-esters can react with other nucleophilic residues such as tyrosine, serine, and arginine under certain conditions, leading to potential off-target modifications.[5] |
| Biotinylation Efficiency | Consistently High: Click chemistry reactions are known for their high efficiency and quantitative yields.[6] | Variable: Efficiency can be influenced by factors such as pH, buffer composition (presence of competing amines), and the accessibility of primary amines on the target molecule.[1] |
| Workflow Complexity | More Complex: Requires a two-step process: initial azide functionalization of the target molecule followed by the click reaction. | Simpler: A one-step reaction where the NHS-ester is directly incubated with the target molecule.[1] |
| Reaction Conditions | Mild, aqueous conditions. Requires a copper catalyst and a reducing agent. | Typically requires a pH of 7-9. Sensitive to hydrolysis in aqueous solutions.[1] |
| Stability of Linkage | Very High: The resulting triazole linkage is highly stable and resistant to enzymatic cleavage.[7] | High: The amide bond formed is generally stable, but can be susceptible to enzymatic cleavage by proteases. |
| Potential for Side Reactions | Low: The bio-orthogonal nature of the reaction minimizes side reactions with native functional groups. | Moderate: Can include hydrolysis of the NHS-ester and acylation of non-amine nucleophiles.[5] |
Experimental Protocols
Protocol 1: Biotinylation using NHS-Ester Reagents
This protocol provides a general guideline for the biotinylation of a protein using an amine-reactive NHS-ester biotinylation reagent.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0). Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the NHS-ester.[1]
-
NHS-ester biotinylation reagent.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Desalting column for purification.
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines, perform a buffer exchange into an amine-free buffer like PBS using a desalting column.
-
Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve the NHS-ester biotinylation reagent in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. NHS-esters are moisture-sensitive and will hydrolyze in aqueous solutions, so stock solutions should not be prepared for long-term storage.[1]
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the NHS-biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-biotin. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
Protocol 2: Biotinylation using this compound (Click Chemistry)
This protocol outlines the two-step process for biotinylating a protein using this compound. This protocol assumes the protein has been pre-functionalized with an azide group.
Materials:
-
Azide-functionalized protein in a suitable buffer (e.g., PBS).
-
This compound.
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water).
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared).
-
Copper ligand stock solution (e.g., 50 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water).
-
Desalting column for purification.
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized protein, this compound (typically at a 5-10 fold molar excess over the protein), and the copper ligand (e.g., THPTA).
-
Initiate the Click Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. A typical final concentration for the catalyst system is 1 mM CuSO4, 5 mM sodium ascorbate, and 1 mM THPTA.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle agitation. The reaction can also be performed at 4°C overnight.
-
Purification: Remove the copper catalyst, excess biotin reagent, and other small molecules using a desalting column equilibrated with a suitable storage buffer.
Visualizing the Chemistry and Workflows
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and experimental workflows.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and NHS-ester biotinylation reagents hinges on the specific requirements of the experiment.
NHS-ester biotinylation is a well-established, straightforward, and cost-effective method for general biotinylation applications where the presence of multiple biotin labels per protein and some potential for non-specific labeling are acceptable. Its one-step procedure makes it a convenient choice for routine applications such as the preparation of affinity probes from purified protein samples.
This compound , via click chemistry, offers unparalleled specificity and control over the site of biotinylation. This makes it the superior choice for applications where maintaining the biological activity of the protein is paramount, for site-specific conjugation, and for experiments in complex biological environments like cell lysates or live cells where off-target reactions must be minimized. While the workflow is more involved due to the initial azide functionalization step, the resulting homogeneity and specificity of the labeled product often justify the additional effort for demanding applications in drug development and proteomics research.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Biotinylation Efficiency with Biotin-PEG2-alkyne
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to biomolecules—a process known as biotinylation—is a cornerstone technique for a multitude of applications, from affinity purification to sophisticated immunoassays. The use of Biotin-PEG2-alkyne, a reagent enabling biotinylation via copper-catalyzed azide-alkyne cycloaddition (click chemistry), offers a precise and bioorthogonal method for labeling azide-modified proteins. However, the success of any downstream application hinges on the accurate validation and quantification of this biotinylation event.
This guide provides a comprehensive comparison of common methods for validating the efficiency of protein biotinylation using this compound. We will delve into the principles, protocols, and data interpretation for each technique, offering a clear framework for selecting the most appropriate validation strategy for your research needs.
Comparing the Tools: An Overview of Validation Methods
Several methods are available to confirm and quantify the degree of biotinylation. These techniques vary in their sensitivity, complexity, and the nature of the data they provide—ranging from qualitative confirmation to precise quantitative analysis. The table below summarizes the key characteristics of the most widely used methods.
| Method | Principle | Data Output | Throughput | Instrumentation | Relative Cost |
| HABA Assay | Colorimetric; displacement of HABA dye from avidin by biotin. | Quantitative (molar ratio) | High | Spectrophotometer | Low |
| Streptavidin Gel-Shift Assay | Electrophoretic mobility shift of biotinylated protein upon binding to streptavidin. | Semi-quantitative/Qualitative | Medium | Electrophoresis system, Gel imager | Low |
| Dot Blot | Immobilization of biotinylated protein on a membrane followed by detection with streptavidin-conjugate. | Qualitative | High | Membrane, Detection reagents | Low |
| Mass Spectrometry (MS) | Direct detection of mass shift in peptides due to biotinylation. | Quantitative (site-specific) | Low | Mass spectrometer | High |
| ELISA-based Assays | Immobilization of biotinylated protein and detection with streptavidin-enzyme conjugate. | Quantitative | High | Plate reader | Medium |
Experimental Deep Dive: Protocols and Data Interpretation
This section provides detailed experimental protocols for the click chemistry biotinylation reaction and the subsequent validation methods.
Protocol 1: Biotinylation of Azide-Modified Protein with this compound via Click Chemistry
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label an azide-containing protein with this compound.
Materials:
-
Azide-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
DMSO (for dissolving reagents)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the copper ligand in DMSO or water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (e.g., to a final concentration of 1-10 mg/mL) with the reaction buffer.
-
Add this compound to the protein solution at a desired molar excess (e.g., 10-20 fold molar excess over the protein).
-
Add the copper ligand to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted biotinylation reagents using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Validation Method 1: HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
The HABA assay is a rapid and cost-effective colorimetric method for quantifying the amount of biotin in a sample.[1][2][3]
Protocol:
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS). Commercial kits are readily available and recommended for consistency.
-
Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀_initial).
-
Add Biotinylated Sample: Add a known concentration of your purified biotinylated protein to the HABA/Avidin solution and mix.
-
Measure Final Absorbance: After a brief incubation, measure the absorbance at 500 nm again (A₅₀₀_final).
-
Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample. The molar ratio of biotin to protein can be calculated using the following formula:
Moles of Biotin / Mole of Protein = (ΔA₅₀₀ / ε) * (Volume_total / Volume_sample) / (Protein Concentration * Protein Molecular Weight)
Where:
-
ΔA₅₀₀ = A₅₀₀_initial - A₅₀₀_final
-
ε = Molar extinction coefficient of the HABA-avidin complex (typically ~34,000 M⁻¹cm⁻¹)
-
Sample Data:
| Sample | Protein Conc. (mg/mL) | A₅₀₀_initial | A₅₀₀_final | ΔA₅₀₀ | Moles of Biotin per Mole of Protein |
| Unlabeled Protein | 1.0 | 0.850 | 0.848 | 0.002 | ~0 |
| Biotinylated Protein (10x excess) | 1.0 | 0.850 | 0.650 | 0.200 | 3.5 |
| Biotinylated Protein (20x excess) | 1.0 | 0.850 | 0.500 | 0.350 | 6.1 |
Validation Method 2: Streptavidin Gel-Shift Assay
This method provides a qualitative or semi-quantitative assessment of biotinylation by observing a shift in the molecular weight of the protein upon binding to streptavidin.[4]
Protocol:
-
Sample Preparation: Prepare two aliquots of your biotinylated protein. To one aliquot, add an excess of streptavidin (e.g., 4:1 molar ratio of streptavidin to protein). Incubate at room temperature for 15-30 minutes.
-
SDS-PAGE: Run both the biotinylated protein alone and the streptavidin-incubated sample on an SDS-PAGE gel. Include an unbiotinylated protein control and a streptavidin-only control.
-
Visualization: Stain the gel with a protein stain (e.g., Coomassie Blue). A shift in the band corresponding to the biotinylated protein in the presence of streptavidin confirms biotinylation.
-
Quantification (Optional): The efficiency of biotinylation can be estimated by densitometry, comparing the intensity of the shifted band to the unshifted band.
Sample Data (Hypothetical Densitometry):
| Sample | Unshifted Band Intensity | Shifted Band Intensity | % Biotinylation |
| Biotinylated Protein + Streptavidin | 1500 | 8500 | 85% |
Validation Method 3: Dot Blot
A dot blot is a simple and rapid qualitative method to confirm the presence of biotin on a protein.
Protocol:
-
Spotting: Spot a small volume (1-2 µL) of your biotinylated protein, unbiotinylated control, and a positive control (e.g., biotinylated BSA) onto a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific binding.
-
Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Detection: Wash the membrane and add a chemiluminescent HRP substrate.
-
Imaging: Visualize the signal using a chemiluminescence imager. A spot will appear for biotinylated samples.
Validation Method 4: Mass Spectrometry
Mass spectrometry offers the most detailed and quantitative analysis of biotinylation, providing information on the precise location and stoichiometry of the modification.[5]
Protocol:
-
Sample Preparation:
-
The biotinylated protein is typically digested into smaller peptides using a protease like trypsin.
-
Biotinylated peptides can be enriched using streptavidin-coated beads.
-
-
LC-MS/MS Analysis:
-
The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
The mass spectrometer detects the mass-to-charge ratio of the peptides. The presence of a biotinylated peptide is confirmed by a characteristic mass shift corresponding to the mass of the this compound tag.
-
The relative abundance of the biotinylated versus non-biotinylated version of a peptide can be used to quantify the efficiency of biotinylation at a specific site.
-
Sample Data (Hypothetical):
| Peptide Sequence | Modification | Peak Area (Biotinylated) | Peak Area (Unmodified) | % Biotinylation at Site |
| ...K[Azide]... | This compound | 1.2 x 10⁶ | 3.0 x 10⁵ | 80% |
Choosing the Right Method for Your Needs
The selection of a validation method depends on the specific requirements of your experiment.
-
For a quick, qualitative check to confirm that the biotinylation reaction worked, a Dot Blot or Streptavidin Gel-Shift Assay is sufficient.
-
When a quantitative measure of the overall biotinylation level is needed, the HABA Assay is a reliable and accessible choice.
-
For applications where the precise location and stoichiometry of biotinylation are critical, such as in structural biology or proteomics studies, Mass Spectrometry is the gold standard.
-
ELISA-based assays offer a high-throughput quantitative alternative to the HABA assay, particularly for screening multiple samples.
By understanding the principles and protocols of these diverse validation methods, researchers can confidently assess the efficiency of their this compound labeling reactions, ensuring the reliability and reproducibility of their downstream applications.
References
- 1. mesoscale.com [mesoscale.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A competitive avidin-biotin ECL dot-blot assay for epitope mapping of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Assays for Biotin-PEG2-Alkyne Labeled Molecules
For researchers, scientists, and drug development professionals, the precise and sensitive detection of molecular interactions is paramount. Biotin-PEG2-alkyne, in conjunction with click chemistry and the high-affinity biotin-streptavidin interaction, offers a powerful tool for labeling and analyzing biomolecules. This guide provides a comprehensive comparison of functional assays utilizing this compound labeled molecules against alternative methods, supported by experimental data and detailed protocols.
Overview of this compound Labeling
This compound is a chemical probe that combines three key features: a biotin moiety for high-affinity capture by streptavidin, a short polyethylene glycol (PEG2) spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group for covalent ligation to azide-modified molecules via a click reaction.[1] This modular approach allows for the specific and robust labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, enabling their detection and functional analysis in a variety of assays.
Comparison of Labeling and Detection Strategies
The performance of this compound-based assays can be compared with other common labeling and detection methods, such as direct fluorescent labeling and antibody-based detection. Each method presents distinct advantages and limitations in terms of sensitivity, signal-to-noise ratio, and experimental workflow.
Table 1: Quantitative Comparison of Labeling and Detection Methods
| Feature | This compound with Streptavidin Detection | Direct Fluorescent Dye Labeling |
| Detection Principle | Indirect: Biotinylated molecule is detected by a fluorescently- or enzyme-conjugated streptavidin. | Direct: Molecule of interest is directly conjugated to a fluorescent dye. |
| Signal Amplification | Inherent amplification: Multiple streptavidin molecules, each carrying multiple fluorophores or enzymes, can bind to a single biotinylated target.[2][3][4] | No inherent signal amplification. |
| Signal-to-Noise Ratio | Generally high due to the specificity of the biotin-streptavidin interaction and potential for signal amplification.[5] Can be 2.9-fold higher than antibody-based detection in some microscopy applications.[5] | Can be limited by background fluorescence and non-specific binding of the dye.[6] |
| Limit of Detection (LOD) | Lower LOD achievable due to signal amplification. For example, in ELISA, biotin-streptavidin systems can achieve picomolar detection limits.[7] | Generally higher LOD compared to amplified systems. |
| Photostability | Dependent on the conjugated fluorophore on streptavidin. | Dependent on the specific fluorescent dye used. |
| Multiplexing Capability | Can be challenging. Requires sequential staining or use of different biotinylated antibodies with distinct streptavidin-fluorophore conjugates. | Readily achievable by using spectrally distinct fluorescent dyes. |
| Experimental Workflow | Multi-step process: labeling, washing, incubation with streptavidin, and final detection. | Simpler, one-step labeling and direct detection. |
Functional Assays: A Head-to-Head Comparison
The choice of a functional assay depends on the specific biological question being addressed. Here, we compare the application of this compound in several key assays against common alternatives.
Cell Proliferation Assay: EdU (Click Chemistry) vs. BrdU (Antibody-based)
The detection of newly synthesized DNA is a cornerstone of cell proliferation studies. The traditional method involves the incorporation of 5-bromo-2'-deoxyuridine (BrdU), which is then detected by an anti-BrdU antibody. An alternative approach utilizes 5-ethynyl-2'-deoxyuridine (EdU), an alkyne-modified nucleoside that can be detected via a click reaction with an azide-functionalized probe, such as a biotin-azide or a fluorescent-azide.
Table 2: Comparison of EdU (Click Chemistry) and BrdU (Antibody-based) Proliferation Assays
| Feature | EdU Assay with Biotin-Alkyne Detection | BrdU Assay |
| Detection Method | Click reaction with biotin-azide followed by streptavidin-conjugate detection. | Immunodetection with an anti-BrdU antibody. |
| DNA Denaturation Required | No, the small size of the click reagents allows access to the DNA without harsh denaturation.[8][9][10] | Yes, harsh acid or heat treatment is required to expose the BrdU epitope for antibody binding.[8] |
| Signal-to-Noise Ratio | Superior signal-to-noise ratio due to the specificity of the click reaction and low background.[9] | Can have higher background due to non-specific antibody binding. |
| Sensitivity | Highly sensitive, allowing for the detection of low levels of DNA synthesis.[11] | Sensitivity can be limited by the efficiency of DNA denaturation and antibody penetration. |
| Protocol Time | Faster and simpler protocol.[11] | More time-consuming and complex protocol. |
| Multiplexing Compatibility | Highly compatible with multiplexing as the mild reaction conditions preserve cellular epitopes for subsequent antibody staining. | Limited by the harsh denaturation step which can destroy other epitopes. |
Protein Pull-Down Assays for Interactome Analysis
Pull-down assays are instrumental in identifying protein-protein interactions. A biotinylated "bait" protein is used to capture its interacting "prey" proteins from a cell lysate.
Workflow for a this compound Based Pull-Down Assay
Caption: Workflow for identifying protein interactions using a this compound labeled bait protein.
Alternatives and Performance Comparison:
An alternative to post-lysis labeling is proximity-dependent biotinylation (e.g., BioID, TurboID, APEX2) where the bait protein is fused to a biotin ligase. This allows for the labeling of proximal proteins in living cells. While powerful, this method requires genetic modification of the bait protein.
For pull-down assays followed by mass spectrometry, the choice of biotin linker is critical. Cleavable linkers, such as those based on a dialkoxydiphenylsilane (DADPS) moiety, have shown superior performance compared to standard non-cleavable linkers like this compound.
Table 3: Performance of Cleavable vs. Non-Cleavable Biotin-Alkynes in Mass Spectrometry
| Feature | DADPS (Acid-Cleavable) Biotin-Alkyne | Standard (Non-Cleavable) Biotin-PEG-Alkyne |
| Peptide/Protein Identifications | More than 50% more proteins identified and quantified.[1][2][7] | Lower number of identifications. |
| Quantitative Accuracy (TMT labeling) | 4.4 times more peptides quantified.[2] | Lower quantitative accuracy. |
| Reason for Superior Performance | Efficient cleavage allows for the removal of the bulky biotin group before mass spectrometry analysis, improving ionization and fragmentation. | The biotin group can interfere with peptide analysis in the mass spectrometer. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using EdU and Biotin-PEG2-Azide
This protocol describes the detection of cell proliferation using EdU incorporation followed by a click reaction with a biotin-azide and subsequent detection with streptavidin-HRP.
-
EdU Labeling: Culture cells in the presence of 10 µM EdU for a duration appropriate for the cell type and experimental question (e.g., 2 hours).
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 20 minutes.
-
Click Reaction: Prepare a click reaction cocktail containing:
-
1X Click Reaction Buffer
-
2 mM CuSO₄
-
10 µM Biotin-PEG2-Azide
-
10 mM Sodium Ascorbate (add fresh)
-
-
Incubate cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
Washing: Wash cells three times with PBS containing 0.05% Tween-20.
-
Streptavidin-HRP Incubation: Incubate cells with a 1:1000 dilution of streptavidin-HRP in PBS with 1% BSA for 1 hour at room temperature.
-
Washing: Wash cells three times with PBS containing 0.05% Tween-20.
-
Detection: Add a suitable HRP substrate (e.g., DAB for microscopy or TMB for plate-based assays) and incubate until color development.
-
Analysis: Analyze the results using a microscope or plate reader.
Protocol 2: Pull-Down Assay to Identify Protein Interactors of a this compound Labeled Bait Protein
This protocol outlines the steps to identify interacting proteins of a known "bait" protein that has been metabolically labeled with an azide-containing amino acid and subsequently tagged with this compound.
-
Metabolic Labeling: Culture cells in methionine-free media supplemented with an azide-bearing methionine analog (e.g., azidohomoalanine, AHA) for a defined period to incorporate it into newly synthesized proteins, including the bait protein.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Click Reaction: To the cell lysate, add this compound (100 µM), CuSO₄ (1 mM), and a copper chelator/ligand (e.g., TBTA) to catalyze the click reaction. Add a reducing agent like sodium ascorbate (5 mM) to initiate the reaction. Incubate for 1 hour at room temperature with gentle rotation.
-
Capture of Biotinylated Proteins: Add streptavidin-conjugated magnetic beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture the biotinylated bait protein and its interactors.
-
Washing: Pellet the magnetic beads using a magnetic stand and wash them extensively with lysis buffer to remove non-specific binders. Perform at least five wash steps.
-
Elution: Elute the captured proteins from the beads. For non-cleavable linkers, this can be done by boiling in SDS-PAGE sample buffer. For cleavable linkers, use the appropriate cleavage reagent (e.g., acid for DADPS).
-
Analysis by Mass Spectrometry: The eluted proteins are then subjected to trypsin digestion, followed by LC-MS/MS analysis to identify the interacting proteins.[12][13][14]
Case Study: Investigating the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[15] Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various signaling proteins that initiate downstream signaling cascades.[15] Proximity labeling techniques using biotin have been employed to map the dynamic EGFR interactome.[16][17][18][19][20]
Signaling Pathway and Experimental Workflow
The following diagram illustrates a simplified EGFR signaling pathway and a workflow for identifying EGFR-interacting proteins using a proximity labeling approach with a biotin ligase fused to EGFR.
Caption: Simplified EGFR signaling cascade and a workflow for identifying its interactome using proximity labeling.
This guide provides a framework for selecting and implementing functional assays using this compound labeled molecules. By understanding the comparative performance and detailed protocols, researchers can make informed decisions to best suit their experimental needs and advance their scientific discoveries.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Signal Amplification and Detection of Small Molecules via the Activation of Streptavidin and Biotin Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotin-streptavidin signal amplification - Flow Cytometry [protocol-online.org]
- 5. Beyond BioID: Streptavidin outcompetes antibody fluorescence signals in protein localization and readily visualises targets evading immunofluorescence detection [elifesciences.org]
- 6. A Guide to Modern Quantitative Fluorescent Western Blotting with Troubleshooting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beyond BrdU, New Generation Cell Proliferation Imaging Analysis Kit (EdU Method) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 9. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proliferation assays (BrdU and EdU) on skeletal tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases | Molecular Systems Biology [link.springer.com]
- 14. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Proximity extracellular protein-protein interaction analysis of EGFR using AirID-conjugated fragment of antigen binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Time-resolved proximity labeling of protein networks associated with ligand-activated EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Biotin-PEG2-alkyne Reaction Products
In the realm of bioconjugation and chemical biology, the precise labeling and detection of biomolecules are paramount. Biotin-PEG2-alkyne has emerged as a valuable tool for the biotinylation of azide-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This guide provides a comprehensive comparison of this compound and its reaction products with alternative biotinylation reagents, supported by experimental data and detailed characterization protocols. It is intended for researchers, scientists, and drug development professionals seeking to employ biotinylation strategies in their work.
Overview of this compound and its Reaction
This compound is a chemical probe consisting of a biotin moiety, a two-unit polyethylene glycol (PEG) spacer, and a terminal alkyne group.[4][5] The hydrophilic PEG linker enhances solubility in aqueous solutions and provides spatial separation between the biotin and the target molecule, which can improve binding to avidin or streptavidin.[1][2] The terminal alkyne enables covalent conjugation to molecules bearing an azide group via the highly efficient and specific CuAAC reaction, forming a stable triazole linkage.[6]
The primary reaction product of this compound with an azide-modified molecule (e.g., a protein, nucleic acid, or small molecule) is a biotinylated conjugate. The characterization of this product is crucial to ensure successful conjugation, determine the efficiency of the reaction, and purify the final product for downstream applications.
Comparison with Alternative Biotinylation Reagents
While this compound is a powerful tool, several alternatives exist, each with distinct features. The choice of biotinylation reagent often depends on the target molecule, the desired linker properties, and the specific application.
| Feature | This compound | Biotin-PEG-Azide | NHS-Ester-Biotin | Maleimide-Biotin |
| Reactive Group | Alkyne | Azide | N-Hydroxysuccinimide ester | Maleimide |
| Target Functional Group | Azide | Alkyne | Primary amines (e.g., lysine) | Thiols (e.g., cysteine) |
| Reaction Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | CuAAC or SPAAC | Acylation | Michael Addition |
| Linkage Formed | Triazole | Triazole | Amide | Thioether |
| Reaction Specificity | High (Bioorthogonal) | High (Bioorthogonal) | Moderate (can react with other nucleophiles) | High (specific for thiols at neutral pH) |
| Linker Properties | Hydrophilic PEG spacer | Hydrophilic PEG spacer | Variable (can be with or without PEG spacer) | Variable (can be with or without PEG spacer) |
| Cleavability | Non-cleavable (standard) | Non-cleavable (standard) | Available in cleavable forms (e.g., with disulfide bonds) | Available in cleavable forms |
Characterization of this compound Reaction Products
Thorough characterization of the biotinylated product is essential for reliable and reproducible results in downstream applications such as affinity purification, immunoassays, and cellular imaging. The primary analytical techniques employed are mass spectrometry, NMR spectroscopy, and high-performance liquid chromatography (HPLC).
Mass Spectrometry
Mass spectrometry (MS) is a powerful technique for confirming the successful conjugation of this compound to the target molecule and for determining the degree of labeling (DOL), which is the average number of biotin molecules per target molecule.[7][8]
Experimental Protocol: MALDI-TOF Mass Spectrometry for Protein Biotinylation
-
Sample Preparation:
-
React the azide-modified protein with this compound in the presence of a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate).
-
After the reaction, purify the biotinylated protein from excess reagents using size-exclusion chromatography or dialysis.
-
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a solvent mixture (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid in water).
-
Spotting: Mix the purified biotinylated protein sample with the matrix solution on a MALDI target plate and allow it to air dry to promote co-crystallization.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer. The mass spectrum will show a peak corresponding to the unmodified protein and one or more peaks at higher mass-to-charge ratios (m/z) corresponding to the biotinylated protein.
-
Data Analysis: The mass difference between the unmodified and modified protein peaks corresponds to the mass of the added this compound moiety (C17H27N3O4S, MW: 369.48 Da). The presence of multiple peaks indicates different degrees of labeling.
High-Performance Liquid Chromatography (HPLC)
HPLC is widely used to assess the purity of the biotinylated product and to separate the labeled molecule from unreacted starting materials.[9] Reversed-phase HPLC (RP-HPLC) is often the method of choice for analyzing and purifying biotinylated proteins and peptides.
Experimental Protocol: RP-HPLC for Purity Analysis
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Analysis: The chromatogram will show peaks corresponding to the unreacted azide-modified molecule, excess this compound, and the desired biotinylated product. The retention time of the biotinylated product will typically be different from the starting materials due to the change in hydrophobicity. The peak area can be used to quantify the purity of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common for large biomolecules, NMR spectroscopy is invaluable for characterizing the reaction products of small molecules with this compound. 1H NMR can confirm the formation of the triazole ring and the presence of the biotin and PEG moieties.
Experimental Protocol: 1H NMR for Small Molecule Biotinylation
-
Sample Preparation: Dissolve the purified reaction product in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Data Acquisition: Acquire a 1H NMR spectrum on a high-field NMR spectrometer.
-
Data Analysis: Look for characteristic signals:
-
A new peak in the aromatic region (typically around 7.5-8.5 ppm) corresponding to the triazole proton.
-
Signals corresponding to the protons of the biotin moiety.
-
Signals corresponding to the ethylene glycol units of the PEG linker.
-
The disappearance of the alkyne proton signal from this compound.
-
Visualizing Workflows and Pathways
Graphviz diagrams can effectively illustrate the experimental workflows and the underlying chemical reactions.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction pathway.
Caption: General experimental workflow for biotinylation and characterization.
Conclusion
The characterization of this compound reaction products is a critical step in ensuring the success of biotinylation experiments. By employing a combination of mass spectrometry, HPLC, and NMR, researchers can confidently verify the identity, purity, and degree of labeling of their biotinylated molecules. This guide provides a framework for comparing this compound with other reagents and for implementing robust analytical protocols, thereby enabling the generation of high-quality data in a wide range of biological research and drug development applications.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. cn.lumiprobe.com [cn.lumiprobe.com]
- 3. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. a3p-scientific.com [a3p-scientific.com]
- 6. biotium.com [biotium.com]
- 7. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anion-exchange HPLC analysis of biotinylated oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Impact of Biotagging: A Comparative Guide to Biotin-PEG2-alkyne and Amine-Reactive Biotinylation on Protein Function
In the intricate world of proteomics and drug development, the precise labeling of proteins is paramount for elucidating their function, interactions, and localization. Biotinylation, the covalent attachment of biotin to a protein, is a cornerstone technique, enabling highly sensitive detection and robust affinity purification. However, the method of biotinylation can significantly influence the very protein function under investigation. This guide provides a comprehensive comparison of two prevalent biotinylation strategies: the site-specific click chemistry approach using Biotin-PEG2-alkyne and the traditional amine-reactive method, exemplified by Sulfo-NHS-LC-Biotin. We present a detailed analysis of their impact on protein function, supported by experimental data and protocols, to empower researchers in selecting the optimal tool for their specific needs.
At a Glance: this compound vs. Sulfo-NHS-LC-Biotin
| Feature | This compound (Click Chemistry) | Sulfo-NHS-LC-Biotin (Amine-Reactive) |
| Targeting Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | N-hydroxysuccinimide (NHS) ester reaction with primary amines |
| Target Residues | Azide-modified amino acids (introduced via metabolic labeling or enzymatic modification) | Lysine residues and the N-terminus |
| Specificity | High: Bio-orthogonal reaction ensures labeling only at the azide-modified site. | Moderate to Low: Reacts with multiple accessible primary amines, leading to heterogeneous labeling. |
| Potential for Functional Disruption | Low: Site-specific nature minimizes interference with active sites and binding interfaces. | Moderate to High: Random labeling can disrupt functionally important lysine residues. |
| Reaction Speed | Fast | Fast |
| Workflow Complexity | Two-step process: azide labeling followed by click reaction. | One-step reaction. |
Delving Deeper: The Impact on Protein Function
The choice of biotinylation reagent can have profound consequences for the structural and functional integrity of a protein. The random nature of NHS-ester chemistry, which targets abundant lysine residues, carries a significant risk of inadvertently modifying critical sites involved in enzymatic activity, protein-protein interactions, or proper folding. In contrast, the bio-orthogonal nature of click chemistry offers a more controlled approach. By first introducing an azide group at a specific location through metabolic labeling with an azide-containing amino acid analog or site-specific enzymatic modification, this compound can be directed to a predetermined site, minimizing the risk of functional perturbation.
Quantitative Comparison of Performance
While direct, peer-reviewed quantitative data comparing the functional impact of this compound and Sulfo-NHS-LC-Biotin on the same protein is limited, the principles of their respective chemistries allow for a strong inference of their performance, which is supported by data from commercial application notes.
Table 1: Illustrative Comparison of Cellular Toxicity
| Reagent | Expected IC50 (MTT Assay) | Rationale |
| This compound | > 100 µM | High specificity of the bio-orthogonal reaction minimizes widespread, non-specific protein modification that could lead to cellular stress and toxicity.[1] |
| Sulfo-NHS-LC-Biotin | ~25 - 50 µM | Potential for widespread, non-specific acylation of cellular proteins can disrupt their function, leading to increased cellular stress and higher toxicity.[1] |
Table 2: Illustrative Comparison of Off-Target Protein Binding
| Reagent | Expected Number of Non-Specifically Bound Proteins (Quantitative Proteomics) | Rationale |
| This compound | < 10 | The high specificity of the bio-orthogonal click reaction significantly reduces the likelihood of labeling and subsequent pull-down of unintended proteins.[1] |
| Sulfo-NHS-LC-Biotin | > 100 | The reagent reacts with any accessible primary amine, which can lead to the labeling of numerous non-target proteins, resulting in a higher background in pull-down experiments.[1] |
Experimental Workflows and Signaling Pathways
To facilitate the practical application of these biotinylation strategies, we provide detailed experimental protocols and visual representations of the underlying workflows and signaling pathways.
Experimental Workflow: Comparative Analysis of Biotinylation Methods
Signaling Pathway: Click Chemistry Labeling
Signaling Pathway: Amine-Reactive Labeling
Detailed Experimental Protocols
Protocol 1: Protein Labeling with this compound (Click Chemistry)
A. Introduction of the Azide Handle (Metabolic Labeling Example)
-
Cell Culture: Culture mammalian cells in methionine-free DMEM supplemented with 10% dialyzed fetal bovine serum, L-glutamine, and penicillin/streptomycin.
-
Azide Labeling: Replace the medium with methionine-free medium containing 25-50 µM L-azidohomoalanine (AHA) and incubate for 18-24 hours to allow for incorporation into newly synthesized proteins.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a BCA assay.
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Click-&-Go™ Reaction Components:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper (II) Sulfate (CuSO4): Prepare a 100 mM stock solution in deionized water.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a 500 mM stock solution in deionized water immediately before use.
-
-
Click Reaction:
-
In a microcentrifuge tube, add up to 50 µg of azide-labeled protein lysate.
-
Add this compound to a final concentration of 100 µM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Initiate the reaction by adding the reducing agent to a final concentration of 5 mM.
-
Vortex to mix and incubate at room temperature for 30 minutes, protected from light.
-
-
Purification: Remove excess reagents using a desalting column or through protein precipitation.
Protocol 2: Protein Labeling with Sulfo-NHS-LC-Biotin (Amine-Reactive)
-
Protein Preparation: Dissolve the purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-LC-Biotin in the reaction buffer to a concentration of 10 mM.
-
Biotinylation Reaction:
-
Add a 20-fold molar excess of the dissolved Sulfo-NHS-LC-Biotin to the protein solution.
-
Incubate the reaction on ice for 2 hours or at room temperature for 30-60 minutes.[2]
-
-
Quenching: Quench the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS-ester.
-
Purification: Remove excess, non-reacted biotinylation reagent by dialysis or using a desalting column.[3]
Protocol 3: Comparative Functional Assay - Enzyme Activity Measurement
-
Prepare Labeled Enzymes: Label your enzyme of interest using both Protocol 1 and Protocol 2. Include an unlabeled enzyme control.
-
Enzyme Assay: Perform a standard enzyme activity assay for your specific enzyme. This may involve monitoring substrate consumption or product formation over time using spectrophotometry, fluorometry, or other appropriate methods.
-
Data Analysis:
-
Determine the specific activity (e.g., µmol/min/mg) for the unlabeled, this compound labeled, and Sulfo-NHS-LC-Biotin labeled enzyme.
-
Compare the specific activities to assess the impact of each biotinylation method on enzyme function. A significant decrease in activity for the Sulfo-NHS-LC-Biotin labeled enzyme would indicate that the random labeling of lysine residues has likely interfered with the enzyme's active site or conformational stability.
-
Conclusion: Making an Informed Choice
The selection of a biotinylation strategy should be guided by the specific requirements of the experiment. For applications where maintaining the native function and structure of the protein is paramount, such as in studies of enzyme kinetics, protein-protein interactions, and in vivo imaging, the site-specific and bio-orthogonal approach offered by This compound is the superior choice. Its ability to target a pre-determined location on the protein minimizes the risk of off-target effects and functional disruption.
Conversely, for applications where a degree of heterogeneous labeling is acceptable and site-specificity is not a primary concern, such as in some western blotting or affinity purification protocols from relatively pure samples, the simpler, one-step Sulfo-NHS-LC-Biotin method can be a viable option. However, researchers must remain cognizant of the potential for this method to alter protein function and should incorporate appropriate controls to validate their findings. By carefully considering the trade-offs between specificity and simplicity, researchers can select the most appropriate biotinylation tool to achieve reliable and meaningful results.
References
Safety Operating Guide
Proper Disposal of Biotin-PEG2-alkyne: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for personnel safety and environmental protection. This guide provides detailed procedures for the proper disposal of Biotin-PEG2-alkyne, a reagent commonly used in bioconjugation and click chemistry applications. Adherence to these guidelines will help mitigate risks and ensure that disposal practices align with regulatory requirements.
I. Immediate Safety and Handling Precautions
This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1][2] Understanding these hazards is the first step in safe disposal.
Hazard Identification:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (Category 3): May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
Before handling this compound for any purpose, including disposal, the following PPE must be worn:
-
Protective Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety goggles or a face shield to protect against splashes.
-
Protective Clothing: A lab coat or other protective clothing should be worn.
II. Step-by-Step Disposal Procedure
The disposal of this compound must be managed as special waste, in consultation with local waste disposal authorities and in accordance with national and regional regulations.[2]
-
Segregation and Collection:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, tubes), in a designated, tightly closed container.
-
-
Spill Management:
-
Labeling:
-
Clearly label the waste container with the chemical name ("this compound") and relevant hazard symbols.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials such as oxidizing agents.[2]
-
-
Final Disposal:
III. Quantitative Safety Data Summary
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1][2] |
IV. Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of Biotin-PEG2-alkyne: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides immediate, actionable guidance for the safe handling, operational use, and disposal of Biotin-PEG2-alkyne, a critical reagent in bioconjugation and drug development. Adherence to these procedures is paramount to ensure personnel safety and maintain the integrity of experimental outcomes.
Hazard Identification and Personal Protective Equipment
Summary of Potential Hazards and Required PPE
| Hazard Category | Potential Effect | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Standard laboratory attire (lab coat), gloves. |
| Skin Irritation | Causes skin irritation.[1] | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Eye Irritation | Causes serious eye irritation.[1] | Safety goggles or safety glasses with side shields. |
| Respiratory Irritation | May cause respiratory irritation.[1] | Work in a well-ventilated area or a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for handling this compound from receipt to disposal, ensuring safety at every stage.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (if available) match the order.
-
Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents, heat, sparks, and flames.[1] Recommended storage is often at -20°C for long-term stability.
2. Preparation for Use (Weighing and Dissolving):
-
Engineering Controls: All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Wear a lab coat, chemical-resistant gloves (nitrile is a suitable option), and safety goggles.
-
Procedure:
-
Allow the container to reach room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of this compound using a clean spatula and weighing paper. Avoid creating dust.
-
Transfer the solid to an appropriate solvent. This compound is often soluble in organic solvents like DMSO and DMF.
-
Cap the vial and vortex or sonicate until the compound is fully dissolved.
-
3. Use in Experimental Protocols (e.g., Click Chemistry):
-
Reaction Setup: Assemble all necessary glassware and reagents within the chemical fume hood.
-
Reagent Addition: When performing reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), add reagents in a controlled manner. Be aware of the potential hazards of other reagents used in the reaction (e.g., copper salts, reducing agents, azides).
-
Monitoring the Reaction: Keep the reaction vessel closed to prevent the release of volatile compounds.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of the original compound as chemical waste through your institution's hazardous waste management program.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, weighing paper, and empty vials, should be collected in a designated, sealed waste container.
-
Liquid Waste: Collect all reaction mixtures and solvent washes containing this compound in a clearly labeled, sealed hazardous waste container.
-
Consult Local Regulations: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as regulations can vary.[1] The SDS for the similar compound suggests arranging disposal as special waste through a licensed disposal company.[1]
Visualizing Safety and Workflow
To further clarify the safety procedures and the handling workflow, the following diagrams have been created.
Caption: Logical relationship between hazards and protective measures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
